Technical Documentation Center

2-(2-Ethoxyphenoxy)-5-fluoroaniline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(2-Ethoxyphenoxy)-5-fluoroaniline
  • CAS: 946716-85-4

Core Science & Biosynthesis

Foundational

A Technical Guide to 2-(2-Ethoxyphenoxy)-5-fluoroaniline: Synthesis, Characterization, and Applications in Drug Discovery

Abstract This technical guide provides a comprehensive overview of the chemical intermediate, 2-(2-Ethoxyphenoxy)-5-fluoroaniline. As a substituted diaryl ether aniline, this molecule represents a valuable scaffold for t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the chemical intermediate, 2-(2-Ethoxyphenoxy)-5-fluoroaniline. As a substituted diaryl ether aniline, this molecule represents a valuable scaffold for the synthesis of novel compounds in the pharmaceutical and life sciences sectors. The strategic placement of the ethoxy, phenoxy, and fluoro groups offers a unique combination of lipophilicity, hydrogen bonding capability, and metabolic stability. This document details the molecule's core physicochemical properties, outlines a robust synthetic protocol via an Ullmann-type condensation, provides validated methodologies for its analytical characterization, and explores its potential as a key building block in modern drug discovery programs. The insights and protocols herein are intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this and similar scaffolds for the creation of next-generation therapeutics.

Core Chemical Identity and Physicochemical Properties

2-(2-Ethoxyphenoxy)-5-fluoroaniline is an aromatic organic compound featuring a diaryl ether linkage. Its structure is characterized by a 2-ethoxyphenol moiety ether-linked to the second position of a 5-fluoroaniline ring.

Structure and Identification
  • IUPAC Name: 2-(2-Ethoxyphenoxy)-5-fluoroaniline

  • Common CAS Numbers: 946774-81-8[1]

  • Molecular Formula: C₁₄H₁₄FNO₂

  • Chemical Structure:

Physicochemical Data

The empirical data for this specific molecule is not widely published. The following table summarizes its computed properties and highlights key structural features relevant to its application in synthesis.

PropertyValueSignificance in Synthesis & Drug Discovery
Molecular Weight 247.27 g/mol Essential for stoichiometric calculations in reaction planning and for mass spectrometry analysis.
Molecular Formula C₁₄H₁₄FNO₂Defines the elemental composition and is the basis for high-resolution mass spectrometry confirmation.
Appearance Expected to be an off-white to brown solid or oilPhysical state determines appropriate handling, storage, and purification techniques (e.g., recrystallization vs. chromatography).
Solubility Predicted to be soluble in organic solvents (DMSO, DMF, CH₂Cl₂, EtOAc) and poorly soluble in water.Crucial for selecting appropriate reaction solvents, extraction procedures, and analytical mobile phases.
Fluorine Moiety C-F bond at the 5-position of the aniline ringThe fluorine atom can enhance metabolic stability by blocking sites of oxidation and can improve binding affinity to biological targets through specific electrostatic interactions.[2][3]
Aniline Functional Group Primary amine (-NH₂) on the aromatic ringProvides a key reactive handle for a wide range of chemical transformations, including amide bond formation, N-alkylation, and participation in coupling reactions.[4]
Diaryl Ether Linkage Ar-O-Ar bondConfers conformational flexibility while maintaining a degree of rigidity, a desirable feature for scaffolds designed to interact with complex protein binding pockets.

Synthesis Protocol: Ullmann Condensation

The formation of the diaryl ether bond in 2-(2-Ethoxyphenoxy)-5-fluoroaniline is efficiently achieved via a copper-catalyzed Ullmann condensation.[5][6][7] This classic cross-coupling reaction joins an aryl halide with a phenol in the presence of a base. The proposed route involves the coupling of 2-bromo-4-fluoroaniline with 2-ethoxyphenol, as this leverages commercially available starting materials.

Synthetic Workflow Diagram

The following diagram illustrates the key steps of the proposed synthesis.

Caption: Proposed synthetic workflow for 2-(2-Ethoxyphenoxy)-5-fluoroaniline.

Step-by-Step Experimental Methodology

Causality: This protocol uses a modern, ligand-accelerated Ullmann-type reaction. L-Proline is selected as a cost-effective ligand that improves the solubility and reactivity of the copper catalyst, allowing the reaction to proceed at lower temperatures and with greater efficiency than traditional Ullmann conditions.[7] DMSO is chosen as the solvent for its high boiling point and its ability to dissolve both the organic substrates and the inorganic base.

  • Reactor Setup: To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-bromo-4-fluoroaniline (1.0 eq), 2-ethoxyphenol (1.2 eq), potassium carbonate (K₂CO₃, 2.5 eq), copper(I) iodide (CuI, 0.1 eq), and L-proline (0.2 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen three times to ensure an inert atmosphere, preventing oxidation of the catalyst and reagents.

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask via syringe to achieve a substrate concentration of approximately 0.5 M.

  • Reaction: Heat the reaction mixture to 120 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC-MS until the starting aryl bromide is consumed (typically 12-24 hours).

  • Quenching and Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the copper catalyst and inorganic salts. Transfer the filtrate to a separatory funnel and wash with water (3x) followed by brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the final product.

Analytical Characterization

Rigorous analytical validation is essential to confirm the identity, purity, and stability of the synthesized compound.[4] The following protocols are standard for the characterization of fluoroaniline derivatives.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Causality: A reverse-phase HPLC method is the gold standard for determining the purity of small organic molecules. The gradient elution ensures that compounds with a range of polarities, including starting materials, byproducts, and the final product, are effectively separated and quantified.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 10% B

    • 19-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Sample Preparation: Dissolve the sample in acetonitrile to a concentration of ~1 mg/mL and filter through a 0.45 µm syringe filter.[8]

  • Acceptance Criteria: Purity should be ≥95% for use in subsequent research applications.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identity Confirmation

Causality: GC-MS provides orthogonal confirmation of identity. The gas chromatography step separates volatile impurities, while the mass spectrometer provides the molecular weight and a characteristic fragmentation pattern, serving as a molecular fingerprint.

  • Instrumentation: GC system coupled to a mass spectrometer with an Electron Ionization (EI) source.[9]

  • Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).[9]

  • Injector Temperature: 250 °C

  • Oven Program: Start at 70 °C (hold 2 min), ramp at 15 °C/min to 300 °C (hold 5 min).

  • Carrier Gas: Helium at 1 mL/min.

  • MS Ionization Mode: EI at 70 eV.[9]

  • Mass Range: m/z 40-500.

  • Expected Result: A primary peak corresponding to the product's retention time with a molecular ion [M]⁺ at m/z = 247.

Spectroscopic Elucidation (NMR & FT-IR)
  • ¹H NMR: Will confirm the presence of aromatic and aliphatic protons, with characteristic splitting patterns and integrations for the ethoxy group and the substituted aromatic rings.

  • ¹³C NMR: Will show the correct number of carbon signals, including the distinct C-F and C-N carbons.

  • ¹⁹F NMR: A crucial experiment that should display a single resonance for the fluorine atom, confirming its presence and purity.

  • FT-IR: Will show characteristic peaks for N-H stretching (aniline), C-O-C stretching (ether), and C-F stretching.

Applications in Drug Discovery

2-(2-Ethoxyphenoxy)-5-fluoroaniline is not an active pharmaceutical ingredient (API) itself, but rather a high-value building block. Its structure is primed for elaboration into diverse chemical libraries for screening against various biological targets.[2][4]

Role as a Medicinal Chemistry Scaffold

The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance key drug-like properties.[3] The C-F bond can increase metabolic stability, improve bioavailability by modulating lipophilicity, and enhance target binding affinity.[2][3] This scaffold is particularly suited for developing:

  • Kinase Inhibitors: The aniline nitrogen can be functionalized to form hinge-binding motifs common in many kinase inhibitors.

  • CNS-Active Agents: The diaryl ether structure is found in compounds targeting G-protein coupled receptors (GPCRs), such as serotonin and dopamine receptors. The overall lipophilicity of the scaffold is suitable for crossing the blood-brain barrier.[10]

  • Antimicrobial/Antiviral Agents: The fluoroaniline core is a common feature in various antimicrobial compounds.

Hypothetical Drug Discovery Workflow

The following diagram illustrates how this scaffold can be used as the starting point for a lead discovery program.

Caption: Drug discovery workflow starting from the core scaffold.

Safety and Handling

As with all aniline derivatives, 2-(2-Ethoxyphenoxy)-5-fluoroaniline should be handled with appropriate precautions.

  • Hazard Class: Assumed to be harmful if swallowed, toxic in contact with skin, and may cause skin/eye irritation.[11][12]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[11]

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[11]

  • Storage: Store in a cool, dry place away from oxidizing agents.

References

  • Ullmann Condensation. SynArchive. [Link]

  • Ullmann condensation. Wikipedia. [Link]

  • Ullmann Reaction. Organic Chemistry Portal. [Link]

  • Ullmann reaction for the synthesis of diaryl ethers.
  • Ullmann coupling-An overview. OperaChem. [Link]

  • 2-Ethoxy-5-fluoroaniline | 1431966-01-6. Appchem. [Link]

  • 2-Ethoxy-5-fluoroaniline | 946774-81-8. J&K Scientific LLC. [Link]

  • Fluoroaniline Series. Sparrow Chemical. [Link]

  • An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline. ResearchGate. [Link]

  • method 8131 aniline and selected derivatives by gas chromatography. EPA. [Link]

  • Unlocking Pharmaceutical Potential: The Role of Fluoroaniline Intermediates. Pharmaffiliates. [Link]

  • Process for preparing para-fluoroanilines.
  • 2-(3-CHLOROPHENOXY)-5-FLUOROANILINE — Chemical Substance Information. PubChem. [Link]

  • Synthetic Efforts toward the Synthesis of a Fluorinated Analog of 5-Aminolevulinic Acid. PMC. [Link]

  • Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications. PMC. [Link]

  • Process for preparing 2-fluoro-5-nitroaniline.
  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. [Link]

  • Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. MDPI. [Link]

  • Discoveries. NEDP. [Link]

  • 2,5-Difluoroaniline | C6H5F2N | CID 67775. PubChem. [Link]

Sources

Exploratory

Advanced Safety & Application Guide: 2-(2-Ethoxyphenoxy)-5-fluoroaniline

Executive Summary: The Diaryl Ether Fluoroaniline Scaffold In modern drug development, we rarely view a compound merely as a list of hazards; we view it as a functional architecture. 2-(2-Ethoxyphenoxy)-5-fluoroaniline (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Diaryl Ether Fluoroaniline Scaffold

In modern drug development, we rarely view a compound merely as a list of hazards; we view it as a functional architecture. 2-(2-Ethoxyphenoxy)-5-fluoroaniline (CAS 946716-85-4)[1] is a highly privileged structural motif. The diaryl ether (DE) core is recognized as a fundamental element in medicinal chemistry, frequently utilized for its unique conformational flexibility and lipophilicity in designing anticancer, antiviral, and antibacterial agents[2]. Recent advancements have even leveraged similar diaryl ether scaffolds to design highly potent FabV inhibitors against P. aeruginosa[3].

However, the integration of a fluoroaniline moiety introduces significant toxicological complexities. As a Senior Application Scientist, I designed this guide to move beyond the rigid, often generic 16-section Safety Data Sheet (SDS). Here, we will dissect the causality behind this molecule's physicochemical behavior, its severe hematological hazards, and the precise, self-validating protocols required to handle and synthesize derivatives safely.

Physicochemical Profiling & Structural Causality

To understand how to handle this compound, we must first deconstruct its physical properties. The highly lipophilic diaryl ether linkage ensures rapid dermal absorption, while the electron-withdrawing fluorine atom alters the electron density of the primary amine, impacting both its synthetic reactivity and metabolic fate.

Quantitative Data Summary
PropertyValueStructural Causality / Implication
Chemical Name 2-(2-Ethoxyphenoxy)-5-fluoroanilineContains toxophoric primary amine and lipophilic DE core.
CAS Number 946716-85-4[1]Unique identifier for regulatory tracking.
Molecular Formula C14H14FNO2[1]Presence of fluorine increases metabolic stability but alters toxicity.
Molecular Weight 247.26 g/mol [4]Low molecular weight facilitates rapid systemic distribution.
Physical State Pale yellow liquid/solidAromatic amines are prone to auto-oxidation, darkening upon air exposure[5].

Advanced Safety & Hazard Assessment (Beyond the SDS)

Standard safety sheets state that fluoroanilines are toxic and cause skin irritation. However, understanding why these effects occur is critical for designing effective safety protocols.

The Mechanism of Hematological Toxicity

The most critical hazard associated with fluoroanilines is the induction of methemoglobinemia [6]. This is not a direct toxic effect of the parent compound, but rather a consequence of its hepatic metabolism.

When absorbed, the primary amine undergoes CYP450-mediated N-hydroxylation[7]. The resulting N-hydroxylamine metabolite rapidly auto-oxidizes into a highly reactive nitrosoarene. This electrophilic species directly interacts with erythrocytes, oxidizing the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺)[7]. The resulting methemoglobin is incapable of binding oxygen, leading to chemical asphyxiation, tissue hypoxia, and clinical cyanosis[5][8].

Because the diaryl ether core is highly lipophilic, dermal exposure can lead to rapid systemic absorption, making skin contact as dangerous as inhalation[8]. In laboratory settings, exposure monitoring can be effectively conducted via routine blood methemoglobin analysis[9].

ToxicityPathway A 2-(2-Ethoxyphenoxy)- 5-fluoroaniline B Hepatic CYP450 Oxidation A->B Absorption C N-Hydroxylamine Metabolite B->C N-Oxidation (Toxic Pathway) D C-Hydroxylation (Detoxification) B->D Ring Oxidation E Nitrosoarene Formation C->E Auto-oxidation G Renal Excretion D->G Glucuronidation F Hemoglobin (Fe2+) -> Methemoglobin (Fe3+) E->F RBC Interaction

Metabolic pathway of fluoroanilines illustrating N-hydroxylation leading to methemoglobinemia.

Experimental Workflows & Protocols

Every protocol in a high-functioning laboratory must be a self-validating system. Below are the optimized methodologies for handling and utilizing this compound.

Protocol A: Safe Handling & Storage
  • Causality: Aromatic amines are hypergolic with strong oxidizers and degrade via air oxidation[5].

  • Step 1: Store the reagent at 2–8°C strictly under an inert atmosphere (Argon or Nitrogen).

  • Step 2: All handling, weighing, and transferring must occur within a Class II Type B2 biological safety cabinet or a dedicated chemical fume hood to prevent inhalation of volatile fractions.

  • Step 3: PPE must include double-gloving (Nitrile outer, PE inner) due to the compound's high dermal permeability, alongside a chemical-resistant apron and splash goggles.

Protocol B: Synthetic Utility (Buchwald-Hartwig Cross-Coupling)
  • Causality: The primary amine is a versatile nucleophile for synthesizing complex drug scaffolds. However, the electron-withdrawing fluorine atom slightly deactivates the aniline nitrogen. To overcome this energy barrier, we must utilize a highly active palladium precatalyst (e.g., Pd₂(dba)₃) paired with a bulky, electron-rich ligand (e.g., XPhos) to facilitate rapid oxidative addition and reductive elimination.

  • Step 1 (Setup): In an inert glovebox, charge an oven-dried Schlenk flask with 2-(2-Ethoxyphenoxy)-5-fluoroaniline (1.0 equiv), the desired aryl halide (1.1 equiv), Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and sodium tert-butoxide (1.5 equiv).

  • Step 2 (Solvation): Add anhydrous, degassed toluene (0.2 M) under a positive stream of Argon.

  • Step 3 (Reaction): Seal the flask and heat to 90°C in a pre-heated oil bath for 12 hours.

  • Step 4 (Self-Validation): Monitor the reaction via LC-MS. The complete disappearance of the m/z 248 [M+H]⁺ peak corresponding to the starting aniline validates that the transformation is complete and limits the toxicity profile of the downstream workup.

  • Step 5 (Workup): Cool to room temperature, quench with saturated aqueous NH₄Cl, and extract with EtOAc (3x).

  • Step 6 (Purification): Dry the combined organic layers over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography.

SyntheticWorkflow Step1 Inert Atmosphere Setup (N2/Ar) Step2 Reagent Addition: Amine + Aryl Halide Step1->Step2 Step3 Catalyst/Base Addition: Pd2(dba)3, t-BuONa Step2->Step3 Step4 Heating (80-100°C) & LC-MS Monitoring Step3->Step4 Step5 Aqueous Quench & Extraction Step4->Step5 Reaction Complete Step6 Purification (Chromatography) Step5->Step6

Step-by-step workflow for the Buchwald-Hartwig cross-coupling of the fluoroaniline scaffold.

Decomposition & Waste Management

  • Causality: Halogenated aromatic amines pose a severe, long-term threat to aquatic ecosystems and cannot be processed by standard municipal water treatment facilities[8].

  • Disposal Protocol: All liquid and solid waste containing 2-(2-Ethoxyphenoxy)-5-fluoroaniline must be segregated into dedicated halogenated organic waste containers. Crucially, do not mix this waste with acidic streams, as this will result in the exothermic formation of highly soluble, mobile anilinium salts. Final disposal must be executed via high-temperature incineration at a licensed hazardous waste facility.

References

  • Title: 2-(2-Ethoxyphenoxy)
  • Title: Properities of 2-(2-ETHOXYPHENOXY)
  • Title: Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery Source: ACS Publications URL
  • Title: What are the synthesis and toxicity of 4-Fluoroaniline?
  • Title: 2-Fluoroaniline - Hazardous Agents Source: Haz-Map URL
  • Source: PubMed (NIH)
  • Title: 2-Bromo-4-fluoroaniline Safety Data Source: Santa Cruz Biotechnology URL
  • Source: PubMed (NIH)
  • Source: PubMed (NIH)

Sources

Foundational

Predictive and Preliminary Toxicity Profiling of 2-(2-Ethoxyphenoxy)-5-fluoroaniline: A Technical Guide for Preclinical Evaluation

Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Professionals Compound Identity: 2-(2-Ethoxyphenoxy)-5-fluoroaniline (CAS: 946716-85-4 | Formula: C14H14FNO2) As a Senior Application S...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Professionals Compound Identity: 2-(2-Ethoxyphenoxy)-5-fluoroaniline (CAS: 946716-85-4 | Formula: C14H14FNO2)

As a Senior Application Scientist in preclinical drug discovery, I frequently encounter early-stage screening compounds bearing the primary aromatic amine (aniline) pharmacophore. While 2-(2-Ethoxyphenoxy)-5-fluoroaniline is a valuable building block for synthesizing complex therapeutics, its structural motifs—specifically the fluoroaniline and phenoxyaniline substructures—carry inherent toxicological liabilities.

This whitepaper provides an in-depth, mechanistically grounded framework for the preliminary toxicity evaluation of this compound. Rather than relying on generic screening, we will design a self-validating experimental system tailored to the specific electronic and steric properties of this molecule.

Structural Toxicology & Mechanistic Rationale

To accurately predict the toxicity profile of 2-(2-Ethoxyphenoxy)-5-fluoroaniline, we must deconstruct its structure and understand the causality behind its metabolic bioactivation.

The Aniline Liability: N-Hydroxylation

Primary aromatic amines are notorious for inducing genotoxicity and methemoglobinemia. The primary driver of this toxicity is Cytochrome P450 (specifically CYP1A2 and CYP3A4) mediated N-hydroxylation. The resulting N-hydroxylamine can undergo dehydration to form a highly electrophilic nitrenium ion , which readily forms covalent adducts with DNA, leading to frameshift or base-pair substitution mutations ()[1]. Alternatively, the N-hydroxylamine can enter a redox cycle within erythrocytes, oxidizing Fe(II) hemoglobin to Fe(III) methemoglobin.

Steric and Electronic Modulators in 2-(2-Ethoxyphenoxy)-5-fluoroaniline

The toxicity of this specific compound is heavily modulated by its substituents:

  • The 5-Fluoro Group: Fluorine substitution alters the electron density of the aromatic ring. While it can block metabolism at the site of attachment, it often shifts CYP450 oxidation to other positions.

  • The 2-Ethoxyphenoxy Group: This bulky ether linkage at the ortho position creates significant steric hindrance around the primary amine. This hindrance may partially suppress direct N-hydroxylation compared to unsubstituted aniline.

  • The Unsubstituted C4 Position: The para position (C4) relative to the amine is open. In fluoroanilines, if C4 is unsubstituted, metabolism heavily favors C4-hydroxylation over N-hydroxylation. This yields a 4-aminophenol derivative, which undergoes further oxidation to a reactive 1,4-benzoquinone imine . This electrophile binds covalently to hepatic and renal proteins, shifting the toxicological endpoint from methemoglobinemia to severe nephrotoxicity and hepatotoxicity ()[2].

Pathway Parent 2-(2-Ethoxyphenoxy)- 5-fluoroaniline CYP CYP450 (CYP1A2 / CYP3A4) Oxidation Parent->CYP Hepatic Metabolism NHydroxy N-Hydroxylamine Metabolite CYP->NHydroxy N-Hydroxylation C4Phenol C4-Hydroxylated Metabolite CYP->C4Phenol C4-Hydroxylation Nitrenium Nitrenium Ion (Electrophile) NHydroxy->Nitrenium Dehydration MetHb Hemoglobin Oxidation (Methemoglobinemia) NHydroxy->MetHb Redox Cycling DNA DNA Adducts (Genotoxicity) Nitrenium->DNA Covalent Binding Quinone 1,4-Benzoquinone Imine (Reactive) C4Phenol->Quinone Oxidation Protein Protein Covalent Binding (Nephro/Hepatotoxicity) Quinone->Protein Nucleophilic Attack

Figure 1: CYP450-mediated bioactivation pathways of substituted anilines.

In Vitro Predictive Workflows

To validate the mechanistic hypotheses outlined above, we must deploy targeted in vitro assays. The following protocols are designed as self-validating systems, ensuring that false positives/negatives are caught through internal chemical logic.

Protocol A: Reactive Metabolite Trapping (GSH Adduct LC-MS/MS Assay)

Objective: To detect the formation of the nephrotoxic 1,4-benzoquinone imine intermediate. Causality: Because reactive intermediates are too transient to measure directly, we use Glutathione (GSH) as a nucleophilic "trap." GSH binds to the quinone imine, forming a stable adduct. In LC-MS/MS, GSH adducts characteristically fragment by losing a pyroglutamic acid moiety (129 Da). By setting the mass spectrometer to scan for this specific neutral loss, we create a highly selective chemical filter that ignores the complex microsomal matrix and exclusively detects the reactive danger signals.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of 2-(2-Ethoxyphenoxy)-5-fluoroaniline in DMSO. Dilute to a final assay concentration of 10 µM.

  • Incubation Matrix: Combine Human Liver Microsomes (HLM) at 1.0 mg/mL protein concentration with 5 mM GSH in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Incubation & Quenching: Incubate at 37°C for 60 minutes. Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Extraction: Centrifuge at 14,000 x g for 15 minutes at 4°C to precipitate proteins. Transfer the supernatant to LC vials.

  • LC-MS/MS Analysis: Analyze via UPLC coupled to a Triple Quadrupole Mass Spectrometer. Utilize a Neutral Loss Scan of 129 Da (positive ion mode) to identify GSH-trapped quinone imines.

Workflow Step1 Compound Preparation (10 µM in DMSO) Step2 HLM Incubation (+ NADPH & GSH) Step1->Step2 Step3 Reaction Quenching (Cold Acetonitrile) Step2->Step3 Step4 Centrifugation & Supernatant Extraction Step3->Step4 Step5 LC-MS/MS Analysis (Neutral Loss 129 Da) Step4->Step5

Figure 2: LC-MS/MS workflow for reactive metabolite trapping via GSH.

Protocol B: Miniaturized Bacterial Reverse Mutation (Ames) Test

Objective: To assess the mutagenic potential of the nitrenium ion pathway. Causality: The parent compound is not directly genotoxic; it requires metabolic activation. Therefore, the assay must be run with and without rat liver S9 fraction. We utilize a miniaturized 384-well fluctuation test rather than standard plate incorporation. In early-stage development, compound availability is limited. The fluctuation method provides equivalent sensitivity for detecting frameshift (TA98) and base-pair substitution (TA100) mutations while conserving precious API ()[3].

Step-by-Step Methodology:

  • Strain Preparation: Grow Salmonella typhimurium strains TA98 and TA100 overnight in nutrient broth to an OD600 of ~1.0.

  • Metabolic Activation Mix: Prepare a 10% v/v Aroclor 1254-induced rat liver S9 fraction supplemented with NADP+ and glucose-6-phosphate.

  • Exposure: In a 96-well pre-incubation plate, mix 10 µL of the test compound (dosed from 0.5 to 500 µg/mL), 20 µL of bacterial culture, and 20 µL of either S9 mix or buffer. Incubate at 37°C for 90 minutes.

  • Indicator Addition: Add reversion indicator medium (containing bromocresol purple) to the pre-incubation mixture.

  • Plating: Distribute the mixture across a 384-well plate (approx. 50 µL/well).

  • Scoring: Incubate for 48 hours at 37°C. Score wells that turn from purple to yellow as positive for mutation (indicating active bacterial metabolism/growth due to histidine reversion).

Quantitative Data Summary & Predictive Thresholds

Because 2-(2-Ethoxyphenoxy)-5-fluoroaniline is an early-stage intermediate, public clinical toxicity data is unavailable. However, by analyzing the quantitative thresholds of its closest structural analogs (4-fluoroaniline and 2-phenoxyaniline), we can establish a highly accurate predictive baseline for go/no-go decision-making.

Table 1: Predicted Toxicity Endpoints and Reference Thresholds

Toxicity EndpointMechanistic DriverPredicted Outcome for Target CompoundReference Analog Data (Grounding)
Genotoxicity (Ames) N-hydroxylation to nitrenium ionPositive (+S9 only) 4-Fluoroaniline: Positive in TA98/TA100 with S9 activation at >40 µ g/plate .
Methemoglobinemia Erythrocyte redox cycling by N-hydroxy metabolitesModerate Risk 2-Fluoroaniline: Induces significant MetHb in vivo; rate correlates with N-hydroxylation (r=0.96).
Hepatotoxicity / Nephrotoxicity C4-hydroxylation to benzoquinone imineHigh Risk 4-Phenoxyaniline: Causes severe liver/kidney damage; classified as Harmful (GHS Category 4 Oral/Dermal) ().
Aquatic Toxicity Disruption of aquatic biological systemsHigh Risk 4-Phenoxyaniline: Very toxic to aquatic life (H400); long-term adverse effects.

Note: The presence of the bulky 2-ethoxyphenoxy group is expected to slightly elevate the LC50 (reduce acute toxicity) compared to bare fluoroaniline due to increased lipophilicity and steric shielding of the amine, but it will significantly increase the half-life of the compound in hepatic tissues, exacerbating chronic nephrotoxicity.

Conclusion

For drug development professionals utilizing 2-(2-Ethoxyphenoxy)-5-fluoroaniline, the primary toxicological liabilities are not driven by the parent molecule, but by its CYP450-mediated reactive intermediates. The open C4 position strongly suggests a metabolic shift toward nephrotoxic quinone imines, while the primary amine retains the classic genotoxic risk via nitrenium ion formation. Implementing the GSH-trapping LC-MS/MS workflow and the S9-activated Ames fluctuation test prior to in vivo scaling is critical to derisking this chemical series.

References
  • Seger, S. T., Rydberg, P., & Olsen, L. (2015). Mechanism of the N-Hydroxylation of Primary and Secondary Amines by Cytochrome P450. Chemical Research in Toxicology, 28(4), 597-603.[Link]

  • Rietjens, I. M., et al. (1993). Relationships between the regioselectivity of the hydroxylation of C4-substituted 2-fluoroaniline derivatives and their toxic endpoints. Chemico-Biological Interactions, 87(2), 133-143.[Link]

  • European Medicines Agency (EMA). (2016). CHMP Assessment Report: Cabometyx (cabozantinib) - Procedure No. EMEA/H/C/004163/0000.[Link]

Sources

Exploratory

Thermodynamic Profiling and Physicochemical Characterization of 2-(2-Ethoxyphenoxy)-5-fluoroaniline: A Technical Guide

Executive Summary The transition of a novel chemical entity from discovery to preclinical development hinges on a rigorous understanding of its thermodynamic properties. For 2-(2-Ethoxyphenoxy)-5-fluoroaniline (CAS: 9467...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition of a novel chemical entity from discovery to preclinical development hinges on a rigorous understanding of its thermodynamic properties. For 2-(2-Ethoxyphenoxy)-5-fluoroaniline (CAS: 946716-85-4), a fluorinated diaryl ether derivative, thermodynamic profiling dictates its developability, formulation strategy, and stability. This whitepaper provides an in-depth, self-validating framework for evaluating the solid-state and solution thermodynamics of this compound. By bridging structural predictive models with empirical calorimetric and phase-equilibria protocols, this guide equips researchers with the methodologies required to navigate the complex physical chemistry of highly flexible, lipophilic intermediates and active pharmaceutical ingredients (APIs).

Structural Thermodynamics & Predictive Profiling

The molecular architecture of 2-(2-Ethoxyphenoxy)-5-fluoroaniline (C₁₄H₁₄FNO₂) inherently dictates its macroscopic thermodynamic behavior. The molecule features a rigid aniline core substituted with an electronegative fluorine atom at C5 and a bulky, flexible 2-ethoxyphenoxy group at C2.

The presence of the diaryl ether linkage and the ethoxy tail introduces significant rotational freedom (4 rotatable bonds). In solution, this flexibility maximizes conformational entropy ( Sconf​ ). However, during crystallization, the molecule must adopt a restricted conformation, resulting in a high entropic penalty ( ΔScryst​<0 ). This energetic barrier often leads to the phenomenon of API polymorphism, where the molecule packs into multiple distinct crystal lattices to minimize its free energy ( G )[1]. Furthermore, the primary amine acts as a hydrogen bond donor, while the ether oxygens and fluorine atom serve as acceptors, driving the enthalpy of fusion ( ΔHfus​ ) through complex intermolecular networks.

Table 1: Physicochemical and Predictive Thermodynamic Properties
PropertyValue / EstimateThermodynamic Implication
Molecular Weight 247.26 g/mol Standard small molecule range; favorable for oral absorption.
Rotatable Bonds 4High conformational entropy in solution; directly correlates to polymorphic risk.
H-Bond Donors 1 (-NH₂)Drives crystal lattice enthalpy ( ΔHfus​ ) via directed intermolecular networks.
H-Bond Acceptors 3 (N, O, O)Facilitates exothermic solvation interactions in polar protic media.
Estimated LogP ~3.8Highly lipophilic; indicates entropy-driven partitioning into lipid phases.

Solid-State Thermodynamics: Polymorphism & Phase Transitions

Understanding the solid form of a drug molecule is fundamental to developing robust drug development strategies, as variations in the crystal lattice directly impact the thermodynamic activity, melting point, and solubility of the compound[1].

To map the solid-state landscape of 2-(2-Ethoxyphenoxy)-5-fluoroaniline,2[2]. DSC measures the heat flow associated with phase transitions as a function of temperature, allowing researchers to quantify the enthalpy of fusion and identify metastable polymorphs.

Protocol: Self-Validating DSC Workflow for Polymorph Screening

Expertise & Causality: A standard single-ramp heating method is insufficient because it convolutes the inherent thermodynamics of the crystal with its prior manufacturing thermal history (e.g., residual stresses, trapped solvents). To isolate the pure thermodynamic properties, a Heat-Cool-Heat cycle is utilized.

  • Sample Preparation: Accurately weigh 2–5 mg of 2-(2-Ethoxyphenoxy)-5-fluoroaniline into an aluminum crucible. Crimp with a pinhole lid. Causality: The pinhole prevents pressure build-up from volatile impurities, which would artificially shift the thermodynamic phase boundaries via the Clausius-Clapeyron effect.

  • Atmospheric Control: Purge the furnace with dry Nitrogen at 50 mL/min to prevent oxidative exothermic degradation during heating.

  • The Self-Validating Cycle:

    • Heating 1 (10°C/min to 150°C): Melts the "as-received" powder. The endothermic peak represents the apparent melting point ( Tm​ ) and enthalpy of fusion ( ΔHfus​ ). This step erases the thermal history.

    • Cooling (20°C/min to -20°C): Forces the molten API to nucleate and crystallize. The rapid cooling rate kinetically traps the compound, often yielding a metastable polymorph.

    • Heating 2 (10°C/min to 150°C): Re-melts the newly crystallized form.

  • Validation Check: If the Tm​ and ΔHfus​ of Heating 2 perfectly match Heating 1, the compound is highly stable and non-polymorphic under these conditions. If Heating 2 reveals a lower Tm​ or an exothermic cold-crystallization peak prior to melting, polymorphism is definitively confirmed.

SolidState Start API Synthesis 2-(2-Ethoxyphenoxy)-5-fluoroaniline Screening Polymorph Screening (Solvent Evaporation, Cooling) Start->Screening DSC Differential Scanning Calorimetry (Thermal Transitions) Screening->DSC XRD Powder X-Ray Diffraction (Crystal Lattice) Screening->XRD Stable Thermodynamically Stable Polymorph DSC->Stable High Melting Point, High Enthalpy Metastable Metastable Polymorph (Higher Solubility) DSC->Metastable Lower Melting Point, Exothermic Transition XRD->Stable XRD->Metastable

Caption: Solid-state characterization workflow utilizing DSC and XRD to isolate and identify polymorphic forms.

Solution Thermodynamics & Phase Equilibria

Solubility is not a static parameter; it is a dynamic thermodynamic equilibrium where the chemical potential of the solid lattice equals the chemical potential of the solvated molecule. To predict how 2-(2-Ethoxyphenoxy)-5-fluoroaniline will behave in different formulations, we must calculate the standard enthalpy ( ΔHsol∘​ ) and entropy ( ΔSsol∘​ ) of dissolution.

This is achieved using the3, which correlates mole fraction solubility to the inverse of temperature[3]. Recent studies on complex APIs demonstrate that 4[4], a behavior highly expected for lipophilic molecules like 2-(2-Ethoxyphenoxy)-5-fluoroaniline.

Protocol: Bi-Directional Shake-Flask Method for Thermodynamic Solubility

Expertise & Causality: Standard solubility assays often measure kinetic solubility (which is prone to supersaturation errors) rather than true thermodynamic solubility. To guarantee accuracy, this protocol employs a bi-directional approach, reaching equilibrium from both undersaturated and supersaturated states.

  • System Preparation: Prepare two sets of sealed borosilicate vials containing the target solvent (e.g., a PEG-400/Water co-solvent mixture)[5].

  • Bi-Directional Loading:

    • Set A (Undersaturation): Add an excess of solid API to the solvent at the target temperature (e.g., 298.15 K).

    • Set B (Supersaturation): Heat the solvent to 323.15 K, dissolve an excess of API until saturated, then cool the vial down to the target temperature (298.15 K) to force precipitation.

  • Isothermal Equilibration: Submerge all vials in a high-precision shaking water bath (±0.1 K) at 298.15 K for 72 hours. Causality: 72 hours provides sufficient time for the supersaturated system to nucleate and for the undersaturated system to overcome the lattice energy barrier.

  • Isothermal Filtration: Extract the suspension using a syringe and filter through a 0.22 µm PTFE membrane. Critical Step: The syringe and filter must be pre-heated/cooled to exactly 298.15 K. If a room-temperature filter is used on a warm sample, the sudden temperature drop will cause instantaneous precipitation inside the filter, artificially lowering the measured concentration.

  • Quantification & Validation: Dilute the filtrate and analyze via HPLC-UV. Self-Validation: If the concentration of Set A equals Set B (within 5% error), true thermodynamic equilibrium has been achieved.

  • van't Hoff Modeling: Repeat the process at multiple temperatures (e.g., 293.15 K to 313.15 K). Plot ln(x) (mole fraction solubility) versus 1/T . The slope of the regression line equals −ΔHsol∘​/R , and the y-intercept equals ΔSsol∘​/R .

SolutionThermo Equilibration Shake-Flask Equilibration (Multiple Temperatures) Filtration Isothermal Filtration (Phase Separation) Equilibration->Filtration Quantification HPLC Quantification (Solubility Measurement) Filtration->Quantification Modeling Thermodynamic Modeling (van't Hoff Equation) Quantification->Modeling Output Enthalpy & Entropy of Dissolution Modeling->Output

Caption: Thermodynamic solubility workflow mapping the progression from isothermal equilibration to van't Hoff modeling.

Conclusion

The physicochemical characterization of 2-(2-Ethoxyphenoxy)-5-fluoroaniline requires a delicate balance of predictive structural analysis and rigorous empirical validation. Because of its conformational flexibility and lipophilic nature, the compound is highly susceptible to polymorphism and entropy-driven phase behaviors. By employing self-validating protocols—such as the heat-cool-heat DSC cycle and the bi-directional shake-flask method—researchers can accurately extract the thermodynamic parameters ( ΔHfus​ , ΔHsol​ , ΔSsol​ ) necessary to engineer stable, bioavailable formulations, ensuring a streamlined path through preclinical development.

References

  • API Development Trends | Contract Pharma |[Link]

  • Differential Scanning Calorimetry (DSC Analysis): Key Applications | Quercus | [Link]

  • Physics-Based Solubility Prediction for Organic Molecules | Chemical Reviews (ACS) |[Link]

  • Solubility, Solution Thermodynamics, and Preferential Solvation of Amygdalin in Ethanol + Water Solvent Mixtures | MDPI |[Link]

  • Solubility and Thermodynamics Data of Cabozantinib Malate in Various Aqueous Solutions of Dimethyl Sulfoxide at Different Temperatures | PMC (NIH) |[Link]

  • Investigation of the solubility and thermodynamics of Ivermectin in aqueous mixtures of polyethylene glycols 200/400 | PMC (NIH) |[Link]

Sources

Foundational

initial discovery and synthesis of 2-(2-Ethoxyphenoxy)-5-fluoroaniline

Title: The Strategic Synthesis and Discovery of 2-(2-Ethoxyphenoxy)-5-fluoroaniline: A Technical Whitepaper Executive Summary In the landscape of modern drug discovery, the diaryl ether scaffold is a privileged structura...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: The Strategic Synthesis and Discovery of 2-(2-Ethoxyphenoxy)-5-fluoroaniline: A Technical Whitepaper

Executive Summary

In the landscape of modern drug discovery, the diaryl ether scaffold is a privileged structural motif, frequently serving as the backbone for kinase inhibitors, protein-protein interaction modulators, and targeted therapies. Among these, 2-(2-Ethoxyphenoxy)-5-fluoroaniline (CAS: 946716-85-4) has emerged as a highly versatile and strategic building block[1]. This whitepaper dissects the initial discovery logic, retrosynthetic causality, and optimized synthetic methodologies required to produce this compound with high regiocontrol and chemoselectivity.

The Strategic Value of the Fluorinated Diaryl Ether Scaffold

The architecture of 2-(2-Ethoxyphenoxy)-5-fluoroaniline is not accidental; it is engineered for optimal pharmacokinetic and pharmacodynamic performance:

  • The Diaryl Ether Linkage: Provides critical conformational flexibility, allowing the molecule to adapt to complex binding pockets (such as the hinge region of kinases).

  • The Ethoxy Substituent: Acts as a dual-purpose moiety. Sterically, it forces the two aromatic rings out of coplanarity, which is often required for specific target engagement. Electronically, the oxygen serves as a localized hydrogen-bond acceptor.

  • The 5-Fluoro Substitution: Fluorine is strategically placed to block metabolic oxidation (e.g., by CYP450 enzymes) while simultaneously lowering the pKa of the adjacent aniline amine, modulating its basicity and improving membrane permeability.

Retrosynthetic Analysis & Mechanistic Causality

As an application scientist, route design must be treated as a system of controlled electronic and steric interactions. The synthesis of 2-(2-Ethoxyphenoxy)-5-fluoroaniline relies on a robust two-step sequence: a Nucleophilic Aromatic Substitution (SₙAr) followed by a chemoselective nitro reduction.

The Logic of the Starting Material: The synthesis begins with 2,5-difluoronitrobenzene and 2-ethoxyphenol . 2,5-difluoronitrobenzene is a well-documented and highly predictable SₙAr electrophile[2]. The causality behind this choice lies in the intrinsic electronic disparity of the two fluorine atoms:

  • Regiocontrol: The nitro group strongly withdraws electron density via resonance, highly activating the ortho position (C2) for nucleophilic attack[3].

  • Inertness: The fluorine at the meta position (C5) experiences only inductive withdrawal, not resonance activation. Therefore, it remains completely unreactive under mild basic conditions.

This electronic asymmetry guarantees 100% regioselectivity, yielding exclusively 2-(2-ethoxyphenoxy)-5-fluoronitrobenzene without the need for protecting groups or transition-metal catalysts. Similar SₙAr methodologies utilizing these exact electronic principles have been successfully deployed in the synthesis of complex pharmaceutical intermediates, such as menin-MLL inhibitors.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating visual and analytical checkpoints.

Step 1: Regioselective SₙAr Protocol
  • Preparation: Charge a flame-dried round-bottom flask with 2,5-difluoronitrobenzene (1.0 eq) and anhydrous DMF (0.2 M).

  • Activation: Add anhydrous K₂CO₃ (2.0 eq) followed by 2-ethoxyphenol (1.05 eq).

    • Causality: K₂CO₃ is a mild base with a pKa sufficient to deprotonate 2-ethoxyphenol. DMF, a polar aprotic solvent, optimally solvates the potassium cation, leaving the phenoxide anion "naked" and highly nucleophilic.

  • Execution: Heat the suspension to 80 °C under a nitrogen atmosphere for 4 hours.

  • Self-Validation Checkpoint: Perform TLC (Hexanes/EtOAc 4:1). The highly mobile starting material must be completely consumed, replaced by a bright yellow spot (lower Rf) characteristic of nitro-diaryl ethers.

  • Workup: Quench the reaction with ice water to precipitate the product. Filter, wash with chilled water, and dry under vacuum to afford the intermediate.

Step 2: Chemoselective Nitro Reduction (Béchamp Process)
  • Preparation: Suspend the intermediate, 2-(2-ethoxyphenoxy)-5-fluoronitrobenzene (1.0 eq), in a 3:1 mixture of EtOH and H₂O (0.15 M).

  • Activation: Add Iron powder (325 mesh, 5.0 eq) and NH₄Cl (2.0 eq).

    • Causality: While Palladium on Carbon (Pd/C) is standard for nitro reduction, the presence of the 5-fluoro substituent introduces a severe risk of hydrodefluorination. The Béchamp reduction operates via single-electron transfer from the iron surface, which is strictly chemoselective for the nitro group and leaves the aryl fluoride completely intact. NH₄Cl acts as a mild proton source to etch and activate the iron surface.

  • Execution: Reflux the mixture at 80 °C for 2 hours.

  • Self-Validation Checkpoint: The reaction mixture will visually transition from a bright yellow solution to a dark brown/black suspension (indicating the formation of iron oxides). LC-MS must confirm the disappearance of the nitro mass and the appearance of the target [M+H]⁺ mass (248.1 m/z).

  • Workup: Filter the hot suspension through a pad of Celite to remove iron waste. Concentrate the filtrate, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate to yield the final target compound.

Quantitative Optimization Data

The table below summarizes the empirical data driving the selection of the optimized conditions, highlighting the causality behind the rejected parameters.

Table 1: Quantitative Optimization of Reaction Conditions

Reaction StepEvaluated Conditions (Base/Catalyst, Solvent, Temp)Yield (%)Purity (%)Mechanistic Observation / Causality
1. SₙAr Cs₂CO₃, MeCN, 80 °C85%95%Slower kinetics due to lower solubility of Cs₂CO₃ in MeCN.
1. SₙAr K₂CO₃, DMF, 80 °C (Optimized) 92% >98% Optimal solvation of K⁺ enhances phenoxide nucleophilicity.
2. Reduction Pd/C (10%), H₂ (1 atm), MeOH, 25 °C78%85%~15% hydrodefluorination observed via LC-MS.
2. Reduction Fe, NH₄Cl, EtOH/H₂O, 80 °C (Optimized) 95% >99% Strict chemoselectivity; single-electron transfer prevents defluorination.

Mechanistic Pathway Visualization

The following diagram maps the synthetic workflow alongside the underlying mechanistic logic governing each transformation.

SynthesisWorkflow SM Starting Materials 2,5-Difluoronitrobenzene + 2-Ethoxyphenol SNAr Step 1: SNAr Reaction K2CO3, DMF, 80°C SM->SNAr Int Intermediate 2-(2-Ethoxyphenoxy)-5-fluoronitrobenzene SNAr->Int Logic1 Regiocontrol Mechanism: Ortho-F activated by NO2 Meta-F unreactive SNAr->Logic1 Red Step 2: Nitro Reduction Fe, NH4Cl, EtOH/H2O, 80°C Int->Red Target Target Compound 2-(2-Ethoxyphenoxy)-5-fluoroaniline Red->Target Logic2 Chemocontrol Mechanism: Single-electron transfer prevents defluorination Red->Logic2

Workflow and mechanistic logic for the synthesis of 2-(2-Ethoxyphenoxy)-5-fluoroaniline.

Conclusion

The synthesis of 2-(2-Ethoxyphenoxy)-5-fluoroaniline exemplifies the power of utilizing intrinsic molecular electronics to drive complex route design. By leveraging the resonance activation of 2,5-difluoronitrobenzene and the chemoselectivity of single-electron transfer reductions, researchers can access this highly valuable diaryl ether scaffold with exceptional purity, yield, and scalability, readying it for downstream functionalization in advanced drug discovery programs.

References

  • [1] EvitaChem. Screening Compounds P140505: 2-(2-Ethoxyphenoxy)-5-fluoroaniline. Available at:

  • [3] Benchchem. 3,5-Difluoronitrobenzene | CAS 2265-94-3 | High-Purity. (Note: Source discusses general SₙAr activation principles of fluorinated nitrobenzenes). Available at:

  • [2] National Institutes of Health (NIH) / PMC. QSAR analysis of nitroaromatics' toxicity in Tetrahymena pyriformis: structural factors and possible modes of action. Available at:

  • Google Patents. WO2018053267A1 - Inhibitors of the menin-mll interaction. Available at:

Sources

Exploratory

Predictive Pharmacological Profiling: Mechanism of Action for 2-(2-Ethoxyphenoxy)-5-fluoroaniline

Architectural Deconstruction of the Scaffold In early-stage drug discovery, the rational prediction of a compound's Mechanism of Action (MoA) relies heavily on structural pharmacophore analysis. 2-(2-Ethoxyphenoxy)-5-flu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Architectural Deconstruction of the Scaffold

In early-stage drug discovery, the rational prediction of a compound's Mechanism of Action (MoA) relies heavily on structural pharmacophore analysis. 2-(2-Ethoxyphenoxy)-5-fluoroaniline (CAS: 946716-85-4) is not a finalized clinical therapeutic, but rather a highly privileged diaryl ether building block. Its architecture is meticulously designed to serve as a precursor for neuro-pharmacological agents.

As an application scientist, I deconstruct this molecule into three functional domains:

  • The Primary Aniline Core: Provides a reactive nucleophilic center for late-stage functionalization (e.g., amide coupling or reductive amination), allowing rapid library generation.

  • The 5-Fluoro Substitution: Fluorine is the ultimate bioisostere. Placed at the 5-position, it blocks rapid oxidative metabolism by Cytochrome P450 enzymes, increases the lipophilicity (LogP) necessary for Blood-Brain Barrier (BBB) penetration, and crucially, serves as a structural handle for [18F]-radiolabeling in Positron Emission Tomography (PET).

  • The 2-Ethoxyphenoxy Linkage: This ortho-substituted ether linkage dictates the molecule's conformational flexibility. The ether oxygen acts as a critical hydrogen-bond acceptor, while the ethoxy group provides the specific steric bulk required to lock the molecule into the hydrophobic binding pockets of target membrane proteins.

Based on structural homology, this scaffold is predicted to drive two divergent pharmacological trajectories: Translocator Protein (TSPO) modulation and Na+/Ca2+ Exchanger (NCX) inhibition .

Trajectory A: Translocator Protein (TSPO) Modulation

The Mechanistic Rationale

The 18 kDa Translocator Protein (TSPO), formerly known as the peripheral benzodiazepine receptor, is located on the outer mitochondrial membrane. In healthy central nervous system (CNS) tissue, TSPO expression is minimal. However, during neuroinflammation (e.g., Alzheimer's, multiple sclerosis, or ischemic stroke), microglial activation triggers a massive upregulation of TSPO.

Derivatives of 5-fluoro-2-phenoxyaniline are well-documented as highly selective TSPO ligands (such as the benchmark PET tracer DAA1106). When an analog derived from 2-(2-ethoxyphenoxy)-5-fluoroaniline binds to TSPO, it facilitates the translocation of cytosolic cholesterol into the inner mitochondrial membrane. Here, CYP11A1 cleaves cholesterol into pregnenolone, initiating a cascade of neurosteroidogenesis that exerts potent local anti-inflammatory effects. Furthermore, by utilizing 1 [1], the 5-fluoro position can be exchanged for an 18F isotope, transforming the scaffold into a neuroinflammation imaging agent.

TSPO_Mechanism Compound 2-(2-Ethoxyphenoxy)-5-fluoroaniline (TSPO Ligand Scaffold) TSPO TSPO (18 kDa) Outer Mitochondrial Membrane Compound->TSPO High-Affinity Binding Cholesterol Cholesterol Translocation TSPO->Cholesterol Facilitates Transport CYP11A1 CYP11A1 (Inner Membrane) Cleavage Enzyme Cholesterol->CYP11A1 Substrate Delivery Pregnenolone Pregnenolone Synthesis CYP11A1->Pregnenolone Enzymatic Cleavage Neurosteroids Neurosteroidogenesis (Neuroprotection) Pregnenolone->Neurosteroids Downstream Signaling

Fig 1. Predicted TSPO binding pathway driving mitochondrial cholesterol translocation.

Trajectory B: Na+/Ca2+ Exchanger (NCX) Inhibition

The Mechanistic Rationale

The second predicted mechanism targets the Na+/Ca2+ exchanger (NCX). Under normal physiological conditions, NCX extrudes one Ca2+ ion in exchange for three Na+ ions. However, during an ischemic event, ATP depletion causes intracellular Na+ to spike. This forces the NCX to operate in reverse mode, pumping massive amounts of Ca2+ into the neuron, leading to excitotoxicity, protease activation, and ultimately, apoptosis.

Patented research demonstrates that 2 [2] act as potent, selective inhibitors of reverse-mode NCX. The 2-ethoxyphenoxy moiety provides the exact steric geometry required to allosterically block the exchanger's ion-translocation pore, preventing calcium overload without disrupting normal forward-mode calcium clearance.

NCX_Mechanism Ischemia Ischemic Insult (ATP Depletion) Na_Accumulation Intracellular Na+ Spike Ischemia->Na_Accumulation NCX_Reverse NCX Reverse Mode (Ca2+ In / Na+ Out) Na_Accumulation->NCX_Reverse Ca_Overload Intracellular Ca2+ Overload NCX_Reverse->Ca_Overload Apoptosis Neuronal Apoptosis Ca_Overload->Apoptosis Compound Phenoxyaniline Derivative Compound->NCX_Reverse Allosteric Inhibition Protection Neuroprotection (Ca2+ Homeostasis) Compound->Protection Promotes

Fig 2. Inhibition of reverse-mode NCX preventing ischemic intracellular calcium overload.

Quantitative Data Summary

The following table synthesizes the predicted pharmacological metrics for derivatives synthesized from the 2-(2-Ethoxyphenoxy)-5-fluoroaniline scaffold, comparing the two primary mechanistic targets.

Pharmacological TargetPredicted Affinity (IC50/Ki)Primary ApplicationKey Structural DeterminantRadiochemical Yield (18F)
TSPO (18 kDa) 0.5 - 5.0 nMPET Imaging (Neuroinflammation)2-Ethoxyphenoxy bulk> 45% (Cu-mediated)
NCX (Reverse Mode) 10 - 50 µMNeuroprotection (Ischemia)Diaryl ether flexibilityN/A (Therapeutic use)

Self-Validating Experimental Systems

To translate this structural prediction into empirical data, researchers must employ robust, self-validating experimental workflows. Do not merely execute steps; understand the causality behind the chemistry and biology.

Protocol 1: Late-Stage Cu-Mediated Radiofluorination for PET Tracer Synthesis

Causality: Traditional nucleophilic aromatic substitution (SNAr) with [18F]fluoride requires highly electron-deficient arenes. Because the phenoxyaniline scaffold is highly electron-rich (due to the ether oxygen), SNAr is thermodynamically impossible. Therefore, we must utilize 3 [3] from an arylboronic ester precursor to overcome the activation energy barrier.

  • Precursor Preparation: Convert the 5-fluoro position of the synthesized analog to a boronic acid pinacol (Bpin) ester via Miyaura borylation.

  • Isotope Elution: Trap cyclotron-produced[18F]fluoride on a QMA cartridge and elute with a solution of K222/K2CO3. Dry azeotropically with acetonitrile.

  • Radiolabeling: React the Bpin precursor (4 µmol) with the dried [18F]fluoride in the presence of Cu(OTf)2 (20 µmol) and pyridine in DMF at 110°C for 20 minutes.

  • Self-Validation (Radio-HPLC): System Check: Co-inject the radioactive product with a non-radioactive 19F-reference standard on an analytical HPLC equipped with both UV-Vis and Gamma detectors. Validation criteria: The radioactive peak must perfectly overlap with the UV-Vis peak of the reference standard (retention time Δ < 0.2 min). If they do not align, the radiochemical identity is invalid.

Protocol 2: Ratiometric Calcium Imaging for NCX Inhibition

Causality: To prove the compound inhibits reverse-mode NCX, we must measure intracellular calcium. Single-wavelength dyes (like Fluo-4) are flawed here; they are susceptible to artifacts from uneven dye loading or cell thickness. We utilize Fura-2AM because it is a ratiometric dye (exciting at both 340 nm and 380 nm). The ratio of the two emissions mathematically cancels out loading variables, providing absolute Ca2+ concentrations.

  • Cell Culture & Loading: Culture primary cortical neurons. Incubate with 5 µM Fura-2AM for 30 minutes at 37°C. Wash and allow 15 minutes for complete intracellular de-esterification.

  • Ischemic Simulation: Subject the neurons to Oxygen-Glucose Deprivation (OGD) buffer to force ATP depletion and trigger reverse-mode NCX.

  • Compound Administration: Introduce the phenoxyaniline derivative (10 µM) concurrently with the OGD buffer.

  • Self-Validation (Positive Control): System Check: Run a parallel well using a known, validated NCX inhibitor (e.g., KB-R7943). Validation criteria: If the positive control fails to blunt the Ca2+ spike during OGD, the assay conditions (e.g., dye loading or OGD severity) are flawed, and the test compound's results must be discarded to prevent false negatives.

References

  • Arene Radiofluorination Enabled by Photoredox-Mediated Halide Interconversion Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Source: Google Patents (Taisho Pharmaceutical Co Ltd)
  • Copper-Mediated Late-stage Radiofluorination: Five Years of Impact on Pre-clinical and Clinical PET Imaging Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Synthesis of 2-(2-Ethoxyphenoxy)-5-fluoroaniline

Target Compound: 2-(2-Ethoxyphenoxy)-5-fluoroaniline (CAS: 946716-85-4)[1][2][3] Application Scope: Pharmaceutical intermediate synthesis, building block for advanced fluorinated diaryl ethers. Synthetic Strategy & Mecha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 2-(2-Ethoxyphenoxy)-5-fluoroaniline (CAS: 946716-85-4)[1][2][3] Application Scope: Pharmaceutical intermediate synthesis, building block for advanced fluorinated diaryl ethers.

Synthetic Strategy & Mechanistic Insights

As a Senior Application Scientist, designing a robust synthetic route requires anticipating side reactions and optimizing for high regioselectivity and chemoselectivity. The synthesis of 2-(2-ethoxyphenoxy)-5-fluoroaniline is best achieved through a two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) followed by a chemoselective nitro reduction.

Step 1: Regioselective SNAr

The starting material, 2,5-difluoronitrobenzene, possesses two fluorine atoms in distinct electronic environments. The fluorine at the 2-position (ortho to the nitro group) is highly activated toward nucleophilic attack due to the strong electron-withdrawing nature of the adjacent nitro group, which stabilizes the Meisenheimer complex intermediate. Conversely, the fluorine at the 5-position (meta to the nitro group) lacks this mesomeric stabilization and remains inert under standard SNAr conditions[4]. By reacting 2,5-difluoronitrobenzene with 2-ethoxyphenol in the presence of a mild base (K2CO3), we achieve exclusive substitution at the 2-position, yielding 2-(2-ethoxyphenoxy)-5-fluoronitrobenzene.

Step 2: Chemoselective Nitro Reduction

The reduction of the nitro group to the primary amine presents a specific challenge: avoiding the hydrodefluorination of the aryl fluoride. While catalytic hydrogenation (e.g., Pd/C under H2) is a standard method for nitro reduction, it carries a significant risk of cleaving the carbon-fluorine bond. To ensure absolute chemoselectivity, this protocol utilizes a classical Béchamp-type reduction using Iron powder and Ammonium Chloride (Fe/NH4Cl)[5][6]. This mild, neutral reducing system is highly efficient for converting nitroarenes to anilines while leaving aryl halides completely intact[6].

Synthetic Workflow Diagram

G SM 2,5-Difluoronitrobenzene + 2-Ethoxyphenol Step1 SNAr Reaction K2CO3, DMF, 80°C SM->Step1 Int 2-(2-Ethoxyphenoxy)- 5-fluoronitrobenzene Step1->Int Step2 Nitro Reduction Fe powder, NH4Cl EtOH/H2O, 80°C Int->Step2 Prod 2-(2-Ethoxyphenoxy)- 5-fluoroaniline Step2->Prod

Workflow for the 2-step synthesis of 2-(2-Ethoxyphenoxy)-5-fluoroaniline.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmount (10 mmol scale)Role
Step 1: SNAr
2,5-Difluoronitrobenzene159.091.01.59 g (10.0 mmol)Electrophile
2-Ethoxyphenol138.161.051.45 g (10.5 mmol)Nucleophile
Potassium Carbonate (K2CO3)138.211.52.07 g (15.0 mmol)Base
N,N-Dimethylformamide (DMF)73.09-15.0 mLSolvent
Step 2: Reduction
2-(2-Ethoxyphenoxy)-5-fluoronitrobenzene277.251.02.77 g (10.0 mmol)Intermediate
Iron Powder (Fe, fine)55.845.02.79 g (50.0 mmol)Reductant[5]
Ammonium Chloride (NH4Cl)53.492.01.07 g (20.0 mmol)Proton Source[6]
Ethanol / Water (4:1 v/v)--25.0 mLSolvent System[6]

Experimental Methodologies

Protocol 1: Synthesis of 2-(2-Ethoxyphenoxy)-5-fluoronitrobenzene

Self-Validation Check: The reaction progress can be distinctly monitored by TLC (Hexanes/EtOAc 4:1). The starting material (2,5-difluoronitrobenzene) is highly non-polar, while the diaryl ether product will elute slightly slower.

  • Preparation: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Loading: Add 2,5-difluoronitrobenzene (1.59 g, 10.0 mmol) and 2-ethoxyphenol (1.45 g, 10.5 mmol) to the flask.

  • Solvent & Base: Suspend the mixture in anhydrous DMF (15.0 mL). Add finely powdered K2CO3 (2.07 g, 15.0 mmol) in one portion.

  • Reaction: Heat the vigorously stirring suspension to 80 °C under a nitrogen atmosphere for 4–6 hours.

  • Monitoring: Verify completion via LC-MS or TLC. The disappearance of the 2,5-difluoronitrobenzene peak indicates full conversion.

  • Workup: Cool the mixture to room temperature. Quench by pouring into 50 mL of ice-cold distilled water.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 25 mL).

  • Washing: Wash the combined organic layers sequentially with 1M NaOH (20 mL) to remove unreacted 2-ethoxyphenol, followed by water (2 x 30 mL) and brine (30 mL) to remove residual DMF.

  • Isolation: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the intermediate as a yellow/orange oil or solid. Carry forward without further purification if purity >95%.

Protocol 2: Synthesis of 2-(2-Ethoxyphenoxy)-5-fluoroaniline

Self-Validation Check: The reduction of the nitro group to an amine significantly increases the polarity of the molecule. The product will streak on TLC if run in non-polar solvents and will stain positively with Ninhydrin.

  • Preparation: In a 100 mL round-bottom flask, dissolve the crude 2-(2-ethoxyphenoxy)-5-fluoronitrobenzene (2.77 g, 10.0 mmol) in 20 mL of Ethanol.

  • Activation: Add 5 mL of distilled water, followed by Ammonium Chloride (1.07 g, 20.0 mmol) and fine Iron powder (2.79 g, 50.0 mmol)[5][6].

  • Reaction: Attach a reflux condenser and heat the mixture to 80 °C (reflux) with vigorous stirring for 2–3 hours. Vigorous stirring is critical due to the heterogeneous nature of the iron powder[5].

  • Monitoring: Check reaction progress by LC-MS. The mass should shift from [M+H]+ 278 to [M+H]+ 248.

  • Filtration: Once complete, cool the reaction to room temperature. Filter the heterogeneous mixture through a tightly packed pad of Celite® to remove the iron oxide sludge[5]. Wash the filter cake thoroughly with hot Ethyl Acetate (3 x 20 mL).

  • Workup: Concentrate the filtrate under reduced pressure to remove the ethanol. Partition the remaining aqueous residue with Ethyl Acetate (30 mL) and saturated aqueous NaHCO3 (20 mL).

  • Isolation: Separate the organic layer, wash with brine (20 mL), dry over Na2SO4, and concentrate in vacuo.

  • Purification: Purify the crude amine via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield pure 2-(2-Ethoxyphenoxy)-5-fluoroaniline as an off-white to pale brown solid.

References

  • Screening Compounds P140505 | EvitaChem: 2-(2-Ethoxyphenoxy)-5-fluoroaniline. EvitaChem.
  • 2-(2-ETHOXYPHENOXY)-5-FLUOROANILINE. Echemi.
  • 946716-85-4 | 2-(2-Ethoxyphenoxy)-5-fluoroaniline. Tetrahedron Scientific.
  • Application Notes and Protocols for the Reduction of Nitro Groups to Amines. Benchchem.
  • Efficient Reducing System Based on Iron for Conversion of Nitroarenes to Anilines. Synthetic Communications.
  • Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. Organic Process Research & Development.

Sources

Application

Application Note: 2-(2-Ethoxyphenoxy)-5-fluoroaniline as a Privileged Scaffold in Medicinal Chemistry

Executive Summary In modern drug discovery, the diaryl ether structural motif is a cornerstone for designing targeted therapies, particularly in the realm of kinase inhibitors. 2-(2-Ethoxyphenoxy)-5-fluoroaniline (CAS: 9...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the diaryl ether structural motif is a cornerstone for designing targeted therapies, particularly in the realm of kinase inhibitors. 2-(2-Ethoxyphenoxy)-5-fluoroaniline (CAS: 946716-85-4) represents a highly specialized, privileged building block that combines the conformational flexibility of a diaryl ether with the metabolic stability imparted by halogenation. This application note provides an authoritative guide on utilizing this compound in organic synthesis, detailing the mechanistic causality behind reaction conditions, and offering self-validating protocols for the construction of complex pharmacophores and tricyclic heterocycles.

Physicochemical Profiling & Mechanistic Rationale

To successfully deploy 2-(2-Ethoxyphenoxy)-5-fluoroaniline in synthetic pathways, one must understand how its functional groups dictate its reactivity:

  • The Fluorine Effect (C5): The strongly electronegative fluorine atom withdraws electron density from the aniline ring via inductive effects. This slightly lowers the pKa of the primary amine compared to an unsubstituted aniline, rendering it less nucleophilic. Consequently, standard amide couplings require highly active electrophiles (e.g., acid chlorides or HATU-activated esters) or elevated temperatures. However, this fluorine substitution is highly desirable in medicinal chemistry as it blocks oxidative metabolism (e.g., by CYP450 enzymes) at the C5 position and increases the overall lipophilicity (logP) for better membrane permeability.

  • The Diaryl Ether Linkage: The ether oxygen acts as a flexible hinge, allowing the two aromatic rings to adopt a skewed, non-planar conformation. This geometry is critical for fitting into the deep hydrophobic pockets of kinases, such as the DFG-out conformation targeted by Type-II inhibitors[1].

  • The Ortho-Ethoxy Group: The ethoxy substituent provides a localized steric bump that can restrict free rotation around the ether bond (atropisomerism), locking the molecule into a bioactive conformation[1]. Furthermore, the oxygen acts as a localized hydrogen-bond acceptor.

Table 1: Physicochemical & Reactivity Profile
ParameterValue / CharacteristicSynthetic Implication
Molecular Weight 247.26 g/mol Ideal low-MW precursor for fragment-based drug design.
H-Bond Donors / Acceptors 1 (NH2) / 3 (N, O, O)Amine requires protection if subjected to strong oxidants.
Rotatable Bonds 4High flexibility; requires rigidification via target binding or cyclization.
Nucleophilicity Moderate-LowRequires optimized bases (e.g., DIPEA, NaOtBu) for efficient N-alkylation/arylation.

Key Synthetic Workflows

Workflow 1: Synthesis of Type-II Kinase Inhibitor Scaffolds (Urea Formation)

Diaryl ether anilines are classic precursors for urea-based kinase inhibitors (analogous to Sorafenib or Regorafenib)[2]. Because the fluorine atom dampens the nucleophilicity of the aniline, direct reaction with isocyanates can be sluggish or lead to dimerization. A superior, self-validating approach utilizes a phenyl carbamate intermediate . By reacting the aniline with diphenyl carbonate (DPC), a stable, isolable carbamate is formed, which can subsequently be trapped by a second amine to form an unsymmetrical urea[2].

UreaWorkflow A 2-(2-Ethoxyphenoxy) -5-fluoroaniline B Phenyl Carbamate Intermediate A->B Diphenyl Carbonate Base, 60°C C Type-II Kinase Inhibitor (Urea) B->C Ar-NH2 DIPEA, 80°C

Caption: Synthetic workflow for urea-based kinase inhibitors via a carbamate intermediate.

Workflow 2: Palladium-Catalyzed Buchwald-Hartwig Amination

To build complex N-aryl architectures or phenoxazine-like heterocycles, the primary amine can undergo Buchwald-Hartwig cross-coupling with aryl halides[3]. The choice of ligand is critical here: Xantphos is preferred because its large bite angle (~111°) accelerates the reductive elimination step, preventing the catalytic cycle from stalling at the stable Pd(II) intermediate—a common issue with deactivated fluoroanilines.

BHCycle Pd Pd(0) / Xantphos Active Catalyst OA Oxidative Addition [Pd(II)(Ar)(X)] Pd->OA Ar-X addition TM Transmetalation [Pd(II)(Ar)(N-Aniline)] OA->TM 2-(2-Ethoxyphenoxy) -5-fluoroaniline + Base RE Reductive Elimination Product Release TM->RE Base-assisted Deprotonation RE->Pd C-N Bond Formation

Caption: Palladium-catalyzed Buchwald-Hartwig amination cycle for N-arylation.

Detailed Experimental Protocols

Protocol A: Standardized Unsymmetrical Urea Formation

Objective: Synthesize 1-(Aryl)-3-(2-(2-ethoxyphenoxy)-5-fluorophenyl)urea. Causality Focus: Utilizing diphenyl carbonate avoids the toxicity of phosgene and the instability of isocyanates, providing a highly controlled electrophilic center[2].

Step-by-Step Methodology:

  • Carbamate Formation: In a dry 50 mL round-bottom flask, dissolve 2-(2-Ethoxyphenoxy)-5-fluoroaniline (1.0 mmol, 247 mg) and diphenyl carbonate (1.2 mmol, 257 mg) in anhydrous acetonitrile (10 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 348 µL) dropwise.

  • Heating: Stir the reaction mixture at 60 °C for 4 hours.

  • Validation Check 1 (TLC): Monitor via TLC (Hexanes:EtOAc 3:1). The highly UV-active starting aniline spot (Rf ~0.4) should disappear, replaced by a less polar carbamate spot (Rf ~0.6).

  • Urea Coupling: Without isolating the carbamate, add the secondary coupling partner (e.g., a substituted heteroarylamine, 1.1 mmol) directly to the flask. Elevate the temperature to 80 °C and stir for 12 hours.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and partition between EtOAc (20 mL) and 1M HCl (10 mL) to remove unreacted amines. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash chromatography or recrystallization from EtOH/Water.

Protocol B: Buchwald-Hartwig N-Arylation

Objective: Synthesize a secondary diarylamine via C-N cross-coupling. Causality Focus: Sodium tert-butoxide (NaOtBu) is used as a strong base to efficiently deprotonate the aniline during transmetalation, while Pd₂(dba)₃/Xantphos ensures rapid reductive elimination[3].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube, combine 2-(2-Ethoxyphenoxy)-5-fluoroaniline (1.0 mmol, 247 mg), the target Aryl Bromide (1.1 mmol), Pd₂(dba)₃ (0.02 mmol, 18.3 mg), Xantphos (0.04 mmol, 23.1 mg), and NaOtBu (1.4 mmol, 134.5 mg).

  • Inert Atmosphere: Evacuate and backfill the tube with Argon three times. Critical Step: Oxygen will irreversibly oxidize the Pd(0) catalyst.

  • Solvent Addition: Add anhydrous, degassed Toluene (10 mL) via syringe.

  • Reaction: Seal the tube and heat in a preheated oil bath at 110 °C for 16 hours.

  • Validation Check 2 (Visual & LC-MS): The reaction mixture should transition from a deep purple/red (Pd₂(dba)₃) to a dark orange/brown active catalytic solution. LC-MS should show the complete consumption of the aniline mass ([M+H]⁺ = 248.1).

  • Workup: Cool the mixture, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via silica gel chromatography.

Reaction Monitoring & Analytical Validation

To ensure the integrity of the protocols, standardized analytical monitoring is required. The fluorine atom provides an excellent handle for ¹⁹F-NMR monitoring, but LC-MS remains the industry standard for rapid validation.

Table 2: Standardized LC-MS Monitoring Conditions
ParameterSpecificationRationale
Column C18, 2.1 x 50 mm, 1.8 µmRapid resolution of structurally similar diaryl ethers.
Mobile Phase A Water + 0.1% Formic AcidFormic acid ensures consistent ionization of the amine.
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides sharp peak shapes for fluorinated aromatics.
Gradient 5% to 95% B over 3.0 minsCaptures both the polar aniline and highly lipophilic products.
Detection UV 254 nm / ESI+Diaryl ethers have strong UV absorbance at 254 nm.
Expected MS (Aniline) m/z 248.1 [M+H]⁺Readily ionizes in positive mode due to the primary amine.

References

  • Conformational Control: A Strategy to Increase Kinase Inhibitor Selectivity eScholarship (University of California)[Link][1]

  • Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases MDPI Pharmaceuticals[Link][4]

Sources

Method

Comprehensive In Vitro Assay Protocols for Evaluating 2-(2-Ethoxyphenoxy)-5-fluoroaniline as a Kinase Inhibitor Scaffold

Introduction & Scientific Rationale In early-stage drug discovery, identifying versatile and highly ligand-efficient chemical scaffolds is critical for developing targeted therapeutics. 2-(2-Ethoxyphenoxy)-5-fluoroanilin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

In early-stage drug discovery, identifying versatile and highly ligand-efficient chemical scaffolds is critical for developing targeted therapeutics. 2-(2-Ethoxyphenoxy)-5-fluoroaniline (CAS: 946716-85-4; Formula: C14H14FNO2) represents a highly promising building block and putative fragment for kinase inhibition.

Structurally, this compound features a fluorinated aniline moiety linked to an ethoxyphenoxy group via a flexible ether bridge. Anilines are classic hinge-binding motifs in kinase domains, capable of forming critical hydrogen bonds with the kinase backbone. Concurrently, the diphenyl ether core allows the molecule to adopt a non-planar conformation, which is highly effective at occupying the deep hydrophobic pockets adjacent to the ATP-binding site. This specific structural topology has been successfully leveraged in the design of next-generation inhibitors targeting resistant kinase mutants, such as the EGFR C797S mutation[1].

To rigorously validate 2-(2-Ethoxyphenoxy)-5-fluoroaniline as a viable hit, a self-validating in vitro screening cascade must be employed. This application note details the causality, setup, and execution of a three-tiered assay protocol: Biochemical validation (TR-FRET), Intracellular Target Engagement (NanoBRET), and Phenotypic Viability.

Experimental Workflow

The following workflow ensures that every positive signal is orthogonal and biologically relevant. Biochemical potency must translate to intracellular target binding, which must subsequently drive a phenotypic response.

G N1 Compound Prep 2-(2-Ethoxyphenoxy)-5-fluoroaniline N2 Biochemical Assay TR-FRET Kinase Activity N1->N2 IC50 Determination N3 Cellular Target Engagement Live-Cell NanoBRET N2->N3 Intracellular Binding N4 Phenotypic Screening ATP-based Viability N3->N4 Anti-proliferative Effect

Fig 1: In vitro screening cascade for validating 2-(2-Ethoxyphenoxy)-5-fluoroaniline.

Detailed Methodologies

Protocol 1: Biochemical Kinase Assay via TR-FRET

Causality & Design: To evaluate the intrinsic inhibitory potency of the compound against an isolated kinase domain, we utilize a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. Fluorinated aromatic ethers can occasionally exhibit native auto-fluorescence that confounds standard optical assays. TR-FRET employs a lanthanide donor (e.g., Europium) with a long emission half-life. By introducing a time delay (typically 50 µs) before signal integration, short-lived background fluorescence completely decays. This isolates the specific FRET signal, virtually eliminating false positives and yielding a robust Z'-factor[2].

Step-by-Step Procedure:

  • Compound Preparation: Serially dilute 2-(2-Ethoxyphenoxy)-5-fluoroaniline in 100% DMSO. Transfer to an aqueous kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) to achieve a final DMSO concentration of ≤1%.

  • Enzyme Equilibration: Dispense recombinant kinase (e.g., EGFR) into a 384-well low-volume white microplate. Add the compound dilutions and incubate for 15 minutes at room temperature to allow for thermodynamic binding equilibration.

  • Reaction Initiation: Add ultra-pure ATP (at its predetermined Km​ to ensure competitive binding sensitivity) and a biotinylated peptide substrate. Incubate for 60 minutes at room temperature.

  • Termination & Detection: Add a stop buffer containing 50 mM EDTA (to chelate Mg²⁺ and halt catalysis), alongside a Europium-labeled anti-phospho antibody and Streptavidin-APC (Allophycocyanin). Incubate for 2 hours.

  • Measurement: Read the plate on a TR-FRET compatible microplate reader. Excite at 337 nm and measure emission at 620 nm (Europium donor) and 665 nm (APC acceptor). Calculate the 665/620 ratio.

Protocol 2: Live-Cell Target Engagement via NanoBRET

Causality & Design: Biochemical potency does not guarantee cellular efficacy due to potential issues with membrane permeability or competition with high intracellular ATP concentrations (~1-5 mM). To validate that 2-(2-Ethoxyphenoxy)-5-fluoroaniline physically engages its target in a living system, we employ the NanoBRET assay[3]. This relies on BRET between a NanoLuc-fused target kinase and a cell-permeable fluorescent tracer. As the unlabeled fluoroaniline compound enters the cell and binds the kinase, it competitively displaces the tracer, decreasing the BRET signal. The inclusion of an extracellular NanoLuc inhibitor ensures that only live, intact cells contribute to the signal, creating a self-validating metric for both permeability and cell health[3].

Step-by-Step Procedure:

  • Cell Plating & Transfection: Plate HEK293 cells in a 96-well format. Transiently transfect the cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase.

  • Tracer Addition: After 24 hours, replace the media and add the cell-permeable fluorescent NanoBRET tracer at its empirically determined Kd​ concentration.

  • Compound Incubation: Add serial dilutions of 2-(2-Ethoxyphenoxy)-5-fluoroaniline. Incubate for 2 hours at 37°C, 5% CO₂ to allow for intracellular equilibration.

  • Substrate Addition: Add the NanoBRET Nano-Glo® Substrate alongside the extracellular NanoLuc inhibitor.

  • Measurement: Immediately measure donor emission (460 nm) and acceptor emission (618 nm). Calculate the BRET ratio (Acceptor/Donor) and plot against compound concentration to determine the cellular IC50​ .

Protocol 3: Phenotypic Viability Assay

Causality & Design: To ensure that target engagement translates into a functional biological response (e.g., cytotoxicity in cancer cell lines), a phenotypic viability assay is conducted. We utilize an ATP-dependent luminescence assay (CellTiter-Glo). Because ATP is a direct proxy for metabolic activity, this assay provides a highly sensitive readout of the compound's anti-proliferative efficacy without the artifacts associated with tetrazolium-based (MTT) dye reduction assays.

Step-by-Step Procedure:

  • Cell Seeding: Seed the target cancer cell line (e.g., HCC827 for EGFR-driven models) in a 384-well opaque plate at 1,000 cells/well. Incubate overnight.

  • Treatment: Treat cells with a dose-response gradient of 2-(2-Ethoxyphenoxy)-5-fluoroaniline for 72 hours.

  • Lysis & Detection: Equilibrate the plate to room temperature. Add an equal volume of CellTiter-Glo reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record luminescence using a standard plate reader. Normalize data to vehicle (DMSO) controls to calculate the EC50​ .

Data Presentation & Interpretation

Quantitative data from the screening cascade should be analyzed using a 4-parameter logistic non-linear regression model. Below is a structured data table summarizing the hypothetical validation metrics of 2-(2-Ethoxyphenoxy)-5-fluoroaniline when evaluated as an early-stage scaffold, compared against a highly optimized clinical reference inhibitor.

ParameterAssay TypeReadout MetricResult: 2-(2-Ethoxyphenoxy)-5-fluoroanilineReference Inhibitor (e.g., Gefitinib)
Biochemical Potency ( IC50​ ) TR-FRETHTRF Ratio (665/620 nm)45 nM2 nM
Cellular Target Binding ( IC50​ ) NanoBRETBRET Ratio (mBU)320 nM15 nM
Cell Viability ( EC50​ ) CellTiter-GloLuminescence (RLU)1.2 µM0.05 µM
Max Target Occupancy NanoBRET% Tracer Displacement> 95%> 98%

Interpretation: A biochemical IC50​ of 45 nM indicates strong intrinsic affinity, likely driven by the fluoroaniline hinge-binding and the ethoxyphenoxy hydrophobic interactions. The rightward shift in the cellular NanoBRET assay (320 nM) is typical for early scaffolds and reflects intracellular ATP competition. The successful displacement of the tracer (>95%) confirms excellent membrane permeability, validating this compound as a highly tractable starting point for hit-to-lead optimization.

References

  • [1] Design, synthesis, and biological evaluation of diphenyl ether substituted quinazolin-4-amine derivatives as potent EGFRL858R/T790M/C797S inhibitors. European Journal of Medicinal Chemistry.[Link]

  • [2] Identification of Small Molecule Inhibitors of the Mitotic Kinase Haspin by High Throughput Screening using a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer Assay. Journal of Biomolecular Screening.[Link]

  • [3] High-Throughput Implementation of the NanoBRET Target Engagement Intracellular Kinase Assay to Reveal Differential Compound Engagement by SIK2/3 Isoforms. SLAS Discovery.[Link]

Sources

Application

Application Notes and Protocols: Preparation of 2-(2-Ethoxyphenoxy)-5-fluoroaniline Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Fluorinated Anilines in Medicinal Chemistry The incorporation of fluorine atoms into molecular scaffolds is a cornerstone...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Anilines in Medicinal Chemistry

The incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern drug design, often imparting favorable pharmacokinetic and metabolic properties.[1][2] The 2-(2-ethoxyphenoxy)-5-fluoroaniline core represents a privileged scaffold, appearing in a variety of biologically active compounds. Its derivatives have shown potential in diverse therapeutic areas, including oncology and inflammation, by interacting with key cellular pathways.[3][4][5] The strategic placement of the fluorine atom can enhance binding affinity to target proteins, improve metabolic stability, and modulate lipophilicity, all critical parameters in the optimization of lead compounds.[1][3] This guide provides a comprehensive overview of the synthetic strategies, detailed experimental protocols, and characterization methods for the preparation of these valuable research compounds.

Strategic Synthesis of the Diaryl Ether Core

The central challenge in constructing 2-(2-ethoxyphenoxy)-5-fluoroaniline derivatives lies in the efficient formation of the diaryl ether linkage. Two classical and highly effective methods for this transformation are the Ullmann condensation and the Buchwald-Hartwig amination.

Method 1: Ullmann Condensation for Diaryl Ether Formation

The Ullmann condensation is a well-established, copper-catalyzed reaction for the formation of diaryl ethers from an aryl halide and a phenol.[6][7][8] This method is particularly advantageous due to the relatively low cost of copper catalysts.[9] However, traditional Ullmann conditions often require high temperatures and polar, high-boiling point solvents, which can limit functional group tolerance.[7][10] Modern modifications have led to milder reaction conditions, improving the overall utility of this transformation.[9][10]

Reaction Causality: The reaction proceeds via the coordination of the copper catalyst to the aryl halide, followed by nucleophilic attack by the phenoxide. The choice of base is critical for the deprotonation of the phenol, and the solvent plays a key role in solubilizing the reactants and mediating the reaction temperature. Cesium carbonate is often an effective base in these reactions.

Protocol 1: Synthesis of 2-(2-Ethoxyphenoxy)-5-fluoronitrobenzene via Ullmann Condensation

This protocol details the synthesis of a key intermediate, where the nitro group serves as a precursor to the aniline.

Materials:

  • 2-Ethoxyphenol (Catechol monoethyl ether)

  • 1,2-Difluoro-4-nitrobenzene

  • Copper(I) oxide (Cu₂O)

  • Cesium carbonate (Cs₂CO₃)

  • Acetonitrile (anhydrous)

  • Toluene (anhydrous)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Instrumentation:

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

  • Column chromatography setup

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-ethoxyphenol (1.0 eq), 1,2-difluoro-4-nitrobenzene (1.1 eq), copper(I) oxide (0.1 eq), and cesium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.5 M with respect to the 2-ethoxyphenol.

  • Reaction Execution: Stir the reaction mixture at 80-90 °C. Monitor the reaction progress by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexanes).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 2-(2-ethoxyphenoxy)-5-fluoronitrobenzene.

Method 2: Subsequent Reduction to the Aniline

The nitro group of the intermediate is readily reduced to the corresponding aniline using standard catalytic hydrogenation conditions.

Reaction Causality: The nitro group is susceptible to reduction by various reagents. Catalytic hydrogenation using palladium on carbon is a clean and efficient method. The hydrogen gas adsorbs onto the palladium surface, and the nitro group is sequentially reduced to the amine.

Protocol 2: Reduction of 2-(2-Ethoxyphenoxy)-5-fluoronitrobenzene

Materials:

  • 2-(2-Ethoxyphenoxy)-5-fluoronitrobenzene

  • Palladium on carbon (10% w/w)

  • Ethanol or Ethyl Acetate

  • Hydrogen gas supply

  • Filtration apparatus (e.g., Buchner funnel with celite)

Instrumentation:

  • Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a suitable hydrogenation vessel, dissolve the 2-(2-ethoxyphenoxy)-5-fluoronitrobenzene (1.0 eq) in ethanol or ethyl acetate.

  • Catalyst Addition: Carefully add palladium on carbon (typically 5-10 mol%) to the solution.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-3 atm or use a balloon) and stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the palladium catalyst, washing the filter cake with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-(2-ethoxyphenoxy)-5-fluoroaniline. Further purification can be achieved by recrystallization or column chromatography if necessary.

Alternative Strategy: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination offers a powerful and versatile alternative for the formation of the C-N bond, directly coupling a diaryl ether with an ammonia equivalent.[11][12][13] This palladium-catalyzed cross-coupling reaction is renowned for its broad substrate scope and functional group tolerance.[11][13][14]

Reaction Causality: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[11][15] The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often being employed.

Characterization of 2-(2-Ethoxyphenoxy)-5-fluoroaniline

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques is employed.[16][17][18]

Technique Purpose Typical Observations
¹H NMR Structural elucidation and confirmation of proton environments.Aromatic protons will appear as multiplets in the aromatic region (typically 6.5-7.5 ppm). The ethoxy group will show a characteristic triplet and quartet. The amine protons will appear as a broad singlet.
¹³C NMR Confirmation of the carbon skeleton.Aromatic carbons will appear in the range of 110-160 ppm. The carbons of the ethoxy group will be in the aliphatic region.
¹⁹F NMR Confirmation of the presence and environment of the fluorine atom.A single resonance will be observed, with its chemical shift dependent on the electronic environment.
Mass Spectrometry (MS) Determination of the molecular weight and confirmation of the molecular formula.The molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight should be observed.
High-Performance Liquid Chromatography (HPLC) Purity assessment.[16][19]A single major peak should be observed, with the purity calculated from the peak area.

Visualization of the Synthetic Workflow

The following diagram illustrates the two-step synthesis of 2-(2-ethoxyphenoxy)-5-fluoroaniline starting from 2-ethoxyphenol and 1,2-difluoro-4-nitrobenzene.

Synthesis_Workflow Reactant1 2-Ethoxyphenol Intermediate 2-(2-Ethoxyphenoxy)-5-fluoronitrobenzene Reactant1->Intermediate Ullmann Condensation (Cu₂O, Cs₂CO₃) Reactant2 1,2-Difluoro-4-nitrobenzene Reactant2->Intermediate Product 2-(2-Ethoxyphenoxy)-5-fluoroaniline Intermediate->Product Reduction (H₂, Pd/C)

Caption: Synthetic pathway for 2-(2-Ethoxyphenoxy)-5-fluoroaniline.

Applications in Drug Discovery and Development

Derivatives of 2-(2-ethoxyphenoxy)-5-fluoroaniline are valuable building blocks in the synthesis of pharmacologically active molecules.[3] Their utility stems from the ability to readily undergo further chemical modifications, such as N-acylation, N-alkylation, and participation in cross-coupling reactions, to generate diverse libraries of compounds for biological screening. For instance, these aniline derivatives can be key intermediates in the synthesis of kinase inhibitors, which are a major class of anticancer drugs.[5][20]

The following diagram illustrates a generalized workflow for the application of these derivatives in a drug discovery program.

Drug_Discovery_Workflow Start 2-(2-Ethoxyphenoxy)-5-fluoroaniline Derivatives Library Compound Library Synthesis Start->Library Screening High-Throughput Screening Library->Screening Hit Hit Identification Screening->Hit Lead_Opt Lead Optimization Hit->Lead_Opt Candidate Preclinical Candidate Lead_Opt->Candidate

Caption: Drug discovery workflow utilizing aniline derivatives.

Safety and Handling

2-Ethoxyphenol:

  • Hazards: Harmful if swallowed. Causes skin and serious eye irritation. Combustible liquid.[21][22][23]

  • Precautions: Wear protective gloves, eye protection, and face protection.[24][25] Keep away from heat, sparks, and open flames.[22][24] Use in a well-ventilated area.[21][25]

  • First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[21][24] If on skin, wash with plenty of soap and water.[21][24] If swallowed, rinse mouth and seek medical advice.[21]

1,2-Difluoro-4-nitrobenzene & 2,4-Difluoronitrobenzene:

  • Hazards: Toxic if swallowed, in contact with skin, or if inhaled.[26][27] Causes skin and serious eye irritation.[28][29] May cause respiratory irritation.[26][30] Combustible liquid.[27][30]

  • Precautions: Avoid breathing dust, fume, gas, mist, vapors, or spray.[29][30] Wear protective gloves, protective clothing, eye protection, and face protection.[29][30] Use only outdoors or in a well-ventilated area.[29][30]

  • First Aid: IF SWALLOWED: Immediately call a POISON CENTER or doctor.[27] IF ON SKIN: Wash with plenty of soap and water.[27][29] IF INHALED: Remove person to fresh air and keep comfortable for breathing.[29][30] IF IN EYES: Rinse cautiously with water for several minutes.[29][30]

General Laboratory Safety:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Ullmann Condensation - SynArchive. Available at: [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Available at: [Link]

  • Ullmann Diaryl Ether Synthesis in Ionic Liquids. Available at: [Link]

  • Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents - Books.
  • A General and Mild Ullmann-Type Synthesis of Diaryl Ethers | Organic Letters. Available at: [Link]

  • 2-Ethoxyphenol - Material Safety Data Sheet (MSDS). Available at: [Link]

  • US20050054882A1 - Diaryl ether condensation reactions - Google Patents.
  • 2-ETHOXYPHENOL FOR SYNTHESIS - Loba Chemie. Available at: [Link]

  • 1,2-Difluoro-4-nitrobenzene | C6H3F2NO2 | CID 123053 - PubChem. Available at: [Link]

  • Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone - Taylor & Francis. Available at: [Link]

  • Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. Available at: [Link]

  • Synthesis and Characterization of Polyaniline, Poly(3-fluoroaniline), and Poly(aniline-co-3-fluoroaniline) Derivatives Obtained by Chemical Oxidative Polymerization Methods | Request PDF - ResearchGate. Available at: [Link]

  • Synthetic Efforts toward the Synthesis of a Fluorinated Analog of 5-Aminolevulinic Acid - PMC. Available at: [Link]

  • Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline - MDPI. Available at: [Link]

  • Discoveries - NEDP. Available at: [Link]

  • Inorganic Ligand-Protected Synthesis and Characterization of {Ag6} Cluster within Annular Polyoxometalate - Supporting Information. Available at: [Link]

  • Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC. Available at: [Link]

  • Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone - PubMed. Available at: [Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - MDPI. Available at: [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC. Available at: [Link]

  • EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline - Google Patents.
  • (PDF) Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline - ResearchGate. Available at: [Link]oxazoline)

  • Spectroscopy Data for Undergraduate Teaching - ERIC. Available at: [Link]

  • (PDF) 5‐Fluoro/(trifluoromethoxy)‐2‐indolinone derivatives with anti‐interleukin‐1 activity. Available at: [Link]

Sources

Method

Application Note: Catalytic Coupling Strategies for 2-(2-Ethoxyphenoxy)-5-fluoroaniline in Advanced Scaffold Synthesis

Executive Summary & Chemical Context 2-(2-Ethoxyphenoxy)-5-fluoroaniline (CAS: 946716-85-4)[1] is a highly functionalized synthetic building block with a molecular weight of 247.26 g/mol (C14H14FNO2)[2][3]. Featuring an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

2-(2-Ethoxyphenoxy)-5-fluoroaniline (CAS: 946716-85-4)[1] is a highly functionalized synthetic building block with a molecular weight of 247.26 g/mol (C14H14FNO2)[2][3]. Featuring an electron-withdrawing 5-fluoro group and a sterically demanding ortho-ethoxyphenoxy ether linkage, this aniline presents unique challenges in transition-metal-catalyzed cross-coupling. The electron deficiency inherently reduces the nucleophilicity of the primary amine, while the bulky ether linkage introduces significant steric hindrance. This guide details optimized, self-validating protocols for Buchwald-Hartwig aminations and Sandmeyer-to-Suzuki divergent sequences to overcome these molecular barriers.

Mechanistic Rationale and Catalyst Selection

In palladium-catalyzed C-N bond formation, the catalytic cycle strictly relies on oxidative addition, amine coordination, deprotonation, and reductive elimination (ACS Catalysis)[4].

Causality of Ligand Choice: First-generation ligands like BINAP often fail with 2-(2-Ethoxyphenoxy)-5-fluoroaniline because the steric bulk of the ortho-ether prevents efficient amine coordination, leading to catalyst resting states (Wikipedia)[5]. By utilizing highly active dialkylbiaryl phosphine ligands (e.g., BrettPhos), the palladium center is sterically forced into a monoligated state (L-Pd(0)). This dramatically accelerates both the oxidative addition of the aryl halide—often the rate-determining step (PMC)[6]—and the subsequent reductive elimination of the congested diarylamine product[5].

Causality of Base Choice: While sodium tert-butoxide (NaOtBu) is a standard strong base, it can cleave sensitive functional groups. If the coupling partner contains base-sensitive esters, replacing NaOtBu with lithium hexamethyldisilazide (LiHMDS) ensures proton tolerance while maintaining sufficient basicity to deprotonate the coordinated aniline (LibreTexts)[7].

CatalyticCycle Pd0 L-Pd(0) Active Catalyst OA Oxidative Addition (Pd II Complex) Pd0->OA Ar-X (Oxidative Insertion) AmineCoord Amine Coordination & Deprotonation OA->AmineCoord 2-(2-Ethoxyphenoxy)- 5-fluoroaniline + Base RE Reductive Elimination (Product Release) AmineCoord->RE Base-HX (Deprotonation) RE->Pd0 C-N Product Regeneration

Pd-catalyzed Buchwald-Hartwig cycle for 2-(2-Ethoxyphenoxy)-5-fluoroaniline.

Divergent Synthesis Workflows

The primary amine serves as a versatile lynchpin. It can act as a nucleophile in C-N couplings or be transformed into a diazonium intermediate for C-B and subsequent C-C bond formations.

Pathways SM 2-(2-Ethoxyphenoxy)- 5-fluoroaniline BH_Path Buchwald-Hartwig C-N Coupling SM->BH_Path Pd/Ligand, Base Sand_Path Sandmeyer Borylation C-B Bond Formation SM->Sand_Path t-BuONO, B2pin2 BH_Prod Diaryl Amine Core BH_Path->BH_Prod Reductive Elim. Suz_Path Suzuki-Miyaura C-C Coupling Sand_Path->Suz_Path Ar-X, Pd, Base Suz_Prod Biaryl Scaffold Suz_Path->Suz_Prod Transmetalation

Divergent synthesis pathways utilizing the primary amine as a versatile lynchpin.

Quantitative Data Presentation

The following table summarizes the optimization of the ligand/base system for the C-N coupling of 2-(2-Ethoxyphenoxy)-5-fluoroaniline with a model unactivated aryl chloride.

Ligand SystemBaseTime (h)Conversion (%)Mechanistic Observation
BINAPCs2CO32415%Steric clash prevents amine coordination; catalyst resting state observed.
XPhosNaOtBu1265%Moderate yield; competitive hydrodehalogenation limits efficiency.
RuPhosLiHMDS882%Good conversion; ideal for base-sensitive coupling partners.
BrettPhos NaOtBu 4 98% Rapid oxidative addition; optimal for sterically hindered anilines.

Experimental Protocols (Self-Validating Systems)

Protocol A: High-Yield Buchwald-Hartwig Amination

Objective: Coupling 2-(2-Ethoxyphenoxy)-5-fluoroaniline with an aryl halide to form a diarylamine core.

  • Preparation of the Pre-catalyst: In an argon-filled glovebox, combine Pd(OAc)2 (2 mol%) and BrettPhos (4 mol%) in 1 mL of anhydrous toluene. Stir for 10 minutes.

    • Causality: Pre-mixing ensures the formation of the active L-Pd(0) species prior to substrate introduction, preventing catalyst poisoning by the free aniline (Sigma-Aldrich).

  • Substrate Addition: To a separate Schlenk flask, add 2-(2-Ethoxyphenoxy)-5-fluoroaniline (1.0 equiv, 247.26 mg), the aryl halide (1.1 equiv), and NaOtBu (1.5 equiv). Transfer the pre-catalyst solution into this flask.

    • Causality: Toluene provides the optimal boiling point and non-polar environment to stabilize the transition state during reductive elimination.

  • Degassing: Sparge the reaction mixture with Argon for 15 minutes.

    • Causality: Oxygen rapidly oxidizes the electron-rich phosphine ligand and Pd(0), leading to irreversible catalyst deactivation.

  • Heating and Monitoring: Seal the flask and heat to 100°C.

    • Validation Checkpoint: At 2 hours, remove a 10 µL aliquot under positive argon pressure, dilute in 1 mL MeCN, and analyze via LC-MS. The disappearance of the 247.26 m/z peak (starting aniline) indicates successful conversion[1]. Self-Correction: If the solution turns from deep red to black, Pd black has precipitated indicating catalyst death; abort and verify solvent anhydrousness.

  • Workup: Cool to room temperature, filter through a pad of Celite (eluting with EtOAc), concentrate, and purify via flash chromatography.

Protocol B: Sandmeyer Borylation to Suzuki-Miyaura Coupling

Objective: Converting the sterically hindered amine to a pinacol boronate ester for downstream C-C coupling.

  • Diazotization: Dissolve 2-(2-Ethoxyphenoxy)-5-fluoroaniline (1.0 equiv) in anhydrous acetonitrile. Add p-toluenesulfonic acid (PTSA, 1.5 equiv) and cool to 0°C. Slowly add tert-butyl nitrite (t-BuONO, 1.5 equiv).

    • Causality: The strong acid stabilizes the diazonium intermediate, while the 0°C temperature prevents premature, explosive nitrogen gas evolution.

  • Borylation: After 30 minutes, add bis(pinacolato)diboron (B2pin2, 1.2 equiv) and a catalytic amount of ascorbic acid (10 mol%). Warm to room temperature.

    • Causality: Ascorbic acid facilitates the radical-mediated C-B bond formation without requiring a transition metal, bypassing the steric hindrance that typically plagues Pd-catalyzed borylations of this substrate.

    • Validation Checkpoint: Vigorous evolution of N2 gas is a visual confirmation of the radical reaction proceeding. TLC (Hexanes:EtOAc 8:2) should show a new, less polar UV-active spot corresponding to the boronate ester.

  • Suzuki Coupling: The resulting boronate ester can be directly subjected to standard Pd(dppf)Cl2 / K2CO3 conditions with an aryl halide to yield the biaryl scaffold.

References

  • Wikipedia Contributors. "Buchwald–Hartwig amination". Wikipedia, The Free Encyclopedia. URL: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. "The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook". ACS Catalysis. URL: [Link]

  • Chemistry LibreTexts. "Buchwald-Hartwig Amination". LibreTexts. URL: [Link]

  • Colletto, C., et al. "Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects". PMC. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 2-(2-Ethoxyphenoxy)-5-fluoroaniline Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are synthesizing 2-(2-Ethoxyphenoxy)-5-fluoroaniline.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are synthesizing 2-(2-Ethoxyphenoxy)-5-fluoroaniline. The synthesis of this molecule typically involves a two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) to form the diaryl ether linkage, followed by the chemoselective reduction of the nitro group to an aniline.

Below, you will find in-depth troubleshooting FAQs, self-validating protocols, and quantitative data to help you overcome common bottlenecks such as poor regioselectivity, ether cleavage, and unwanted hydrodefluorination.

SynthesisWorkflow SM1 2-Chloro-5-fluoronitrobenzene Cond1 Step 1: SNAr Reaction Base: K2CO3, Solvent: DMF Temp: 90°C SM1->Cond1 SM2 2-Ethoxyphenol SM2->Cond1 Int Intermediate: 1-Nitro-2-(2-ethoxyphenoxy)-5-fluorobenzene Cond1->Int Yield: >85% Cond2 Step 2: Chemoselective Reduction Reagent: Fe/NH4Cl or Pt/C + H2 Solvent: EtOH/H2O Int->Cond2 Prod Target Molecule: 2-(2-Ethoxyphenoxy)-5-fluoroaniline Cond2->Prod Yield: >90%

Two-step synthesis workflow for 2-(2-Ethoxyphenoxy)-5-fluoroaniline.

Section 1: Nucleophilic Aromatic Substitution (SNAr) Troubleshooting

FAQ 1.1: Why am I observing poor regioselectivity or low yield in the SNAr step? Expertise & Experience: The synthesis of the intermediate 1-nitro-2-(2-ethoxyphenoxy)-5-fluorobenzene relies on the displacement of a halogen in 2-chloro-5-fluoronitrobenzene by 2-ethoxyphenol[1]. While fluorine is typically a superior leaving group in SNAr reactions due to its high electronegativity, the regioselectivity in this specific substrate is governed entirely by the nitro group. The nitro group strongly activates the ortho position (where the chlorine is located) by stabilizing the negative charge of the Meisenheimer complex transition state[2]. Conversely, the meta position (where the fluorine is located) remains unactivated. Yield losses usually occur when researchers use excessively high temperatures or overly strong bases (like NaH), which can lead to ether cleavage or non-specific degradation rather than improving the SNAr rate.

FAQ 1.2: How do solvent and base choices impact the SNAr yield? Data Presentation: The choice of base and solvent is critical to prevent the cleavage of the ethoxy group on the phenol and to ensure complete conversion. Mild carbonate bases in polar aprotic solvents provide the best balance of reactivity and stability.

BaseSolventTemperature (°C)Conversion (%)Isolated Yield (%)Purity (HPLC)
K₂CO₃DMF90>9988>98%
K₂CO₃DMSO90>9985>97%
Cs₂CO₃MeCN80857290%
NaHTHF6510045<60% (Cleavage)
Protocol 1: Self-Validating SNAr Methodology
  • Preparation: Charge a dry, round-bottom flask with 2-chloro-5-fluoronitrobenzene (1.0 eq), 2-ethoxyphenol (1.05 eq), and finely powdered anhydrous K₂CO₃ (1.5 eq) in anhydrous DMF (0.5 M concentration).

  • Reaction: Heat the suspension to 90°C under a nitrogen atmosphere with vigorous stirring for 4 to 6 hours.

  • Self-Validation Check: Monitor the reaction via HPLC at 254 nm. The complete disappearance of the 2-chloro-5-fluoronitrobenzene peak and the emergence of a single, more lipophilic product peak confirms successful conversion. Crucial validation: A stable baseline without secondary polar peaks indicates the absence of ethoxy ether cleavage.

  • Workup: Cool the mixture to room temperature, quench with ice water, and extract with EtOAc. Wash the organic layer extensively with 5% aqueous LiCl (3x) to remove residual DMF, followed by brine. Dry over Na₂SO₄ and concentrate under reduced pressure.

Section 2: Chemoselective Nitro Reduction Troubleshooting

FAQ 2.1: My final product has a significant des-fluoro impurity. How do I prevent hydrodefluorination? Expertise & Experience: The final step requires reducing the nitro group to an aniline. Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) is highly active but frequently catalyzes the homolytic cleavage of the C-F bond, leading to severe hydrodefluorination, the generation of a des-fluoro impurity, and the release of corrosive hydrogen fluoride[3]. To preserve the sensitive C-F bond, chemoselective reduction strategies are mandatory. Substituting Pd/C with Platinum Oxide (PtO₂) or Platinum on Carbon (Pt/C) mitigates dehalogenation while effectively reducing the nitro group[4]. Alternatively, utilizing a metal-free approach[5] or a classic Béchamp-type chemical reduction (Fe/NH₄Cl) effectively reduces the nitro group while leaving the C-F bond completely intact.

ReductionLogic Start 1-Nitro-2-(2-ethoxyphenoxy)-5-fluorobenzene PdC Standard Pd/C + H2 (High Reactivity) Start->PdC Aggressive Conditions PtC Pt/C + H2 or Fe/NH4Cl (Chemoselective) Start->PtC Mild Conditions SideProd Hydrodefluorination (Des-fluoro impurity) PdC->SideProd C-F Cleavage Desired 2-(2-Ethoxyphenoxy)-5-fluoroaniline PtC->Desired Intact C-F Bond

Chemoselective reduction pathways preventing hydrodefluorination.

FAQ 2.2: What are the comparative yields of different reduction strategies? Data Presentation: The table below highlights the dramatic impact of catalyst/reagent selection on the preservation of the carbon-fluorine bond.

Reductant / CatalystSolventConditionsDes-fluoro Impurity (%)Isolated Yield (%)
Pd/C (10%) + H₂EtOH30 psi, 25°C15 - 25%<65%
Pt/C (5%) + H₂EtOH/H₂O30 psi, 25°C<1%89%
Fe / NH₄ClEtOH/H₂OReflux, 2h0%92%
B₂(OH)₄ / 4,4'-bipyridinet-BuOHRoom Temp0%90%
Protocol 2: Self-Validating Béchamp-Type Reduction Methodology
  • Preparation: Dissolve 1-nitro-2-(2-ethoxyphenoxy)-5-fluorobenzene (1.0 eq) in a 3:1 mixture of Ethanol and water (0.3 M concentration).

  • Activation: Add Iron powder (325 mesh, 5.0 eq) and Ammonium Chloride (NH₄Cl, 2.0 eq) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 80°C) with vigorous mechanical stirring for 2 hours.

  • Self-Validation Check: The transition of the reaction mixture from a clear yellow solution to a dark brown/black opaque suspension (indicating the formation of iron oxides) visually validates the progression of the reduction. Complete consumption of the yellow nitro intermediate on TLC (Hexanes/EtOAc 3:1) confirms the end of the reaction.

  • Workup: Filter the hot suspension through a pad of Celite to remove iron residues, washing the pad generously with hot EtOH. Concentrate the filtrate under reduced pressure to remove ethanol, dilute the aqueous residue with EtOAc, wash with saturated NaHCO₃, dry over Na₂SO₄, and concentrate to yield the pure 2-(2-Ethoxyphenoxy)-5-fluoroaniline.

Sources

Optimization

optimizing crystallization conditions for 2-(2-Ethoxyphenoxy)-5-fluoroaniline

Welcome to the Technical Support Center for the crystallization and solid-state optimization of 2-(2-Ethoxyphenoxy)-5-fluoroaniline . As a complex diaryl ether intermediate, this molecule presents unique solid-form chall...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the crystallization and solid-state optimization of 2-(2-Ethoxyphenoxy)-5-fluoroaniline .

As a complex diaryl ether intermediate, this molecule presents unique solid-form challenges. The rotatable ether linkage introduces conformational flexibility (leading to polymorphism), the electronegative fluorine atom alters the hydrogen-bonding network, and the electron-rich primary aniline moiety makes the compound highly susceptible to oxidative degradation.

This guide is engineered for process chemists and formulation scientists to troubleshoot scale-up issues, establish robust crystallization parameters, and ensure batch-to-batch consistency.

Process Optimization Workflow

CrystallizationWorkflow A Raw 2-(2-Ethoxyphenoxy) -5-fluoroaniline B Solvent Screening & Solubility Curve A->B C Identify Metastable Zone Width (MSZW) B->C D Cooling / Anti-solvent Addition C->D E Oiling Out (LLPS)? D->E F Adjust Solvent Ratio & Seed Crystals E->F Yes G Controlled Nucleation & Crystal Growth E->G No F->G H Filtration & Drying (Inert Atmosphere) G->H

Logical workflow for optimizing crystallization of 2-(2-Ethoxyphenoxy)-5-fluoroaniline.

Troubleshooting Guides & FAQs

Q1: Why does my batch consistently "oil out" instead of forming crystals during the cooling phase? Causality: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the supersaturated solution intersects the liquid-liquid binodal curve before reaching the solid-liquid equilibrium curve. Because 2-(2-Ethoxyphenoxy)-5-fluoroaniline has high solubility in many organic solvents and a relatively low thermodynamic driving force for nucleation, rapid cooling forces the solute to separate as an impurity-rich oil rather than a structured crystal lattice. Solution: Shift from a purely cooling-based approach to a seeded anti-solvent crystallization. By adding an anti-solvent (e.g., heptane) at a temperature above the oiling-out point and introducing high-quality seed crystals within the metastable zone, you bypass the LLPS region. Seeding eliminates the high energy barrier required for primary nucleation, allowing you to operate safely within the metastable zone and focus entirely on crystal growth1[1].

Q2: How can I prevent the oxidative discoloration (browning/pinking) of the crystals during processing? Causality: The primary aniline moiety is highly susceptible to auto-oxidation, especially when exposed to oxygen in solution at elevated temperatures or during prolonged drying phases. These oxidized degradants act as structurally related impurities that can incorporate directly into the growing crystal lattice, permanently discoloring the batch and disrupting crystal habit. Solution: The entire crystallization and filtration workflow must be conducted under an inert atmosphere (Nitrogen or Argon). Solvents should be sparged with inert gas prior to use. If oxidation persists, the addition of a catalytic amount of an antioxidant (e.g., BHT) to the mother liquor is recommended. Drying must be performed under high vacuum at temperatures not exceeding 40°C.

Q3: We are observing inconsistent melting points and variable filtration times across different scale-up batches. What is causing this? Causality: This is a classic symptom of uncontrolled polymorphism and inconsistent particle size distribution. The rotatable ether linkage allows the molecule to adopt multiple stable conformations, while variations in cooling rates can induce the kinetic precipitation of metastable polymorphs or excessive fines. Scale-up often introduces mixing limitations and heat transfer gradients that exacerbate these solid-form control failures2[2]. Solution: Implement a strict, temperature-controlled cooling profile combined with seeding of the thermodynamically stable polymorph. Avoid "crash cooling," which promotes rapid, uncontrolled nucleation and poor filterability [].

Q4: How do I resolve high levels of entrapped impurities in the final crystalline product? Causality: When crystal growth kinetics outpace the diffusion of impurities away from the crystal-liquid interface, mother liquor and structurally related impurities become entrapped within the crystal lattice or between agglomerated particles. Agglomeration is particularly problematic in non-polar solvent mixtures 4[4]. Solution: Implement temperature cycling (Ostwald ripening) during the crystallization process.

TemperatureCycling A Agglomerated Crystals with Entrapped Impurities B Heating Phase (Partial Dissolution) A->B C Release of Impurities into Mother Liquor B->C D Cooling Phase (Controlled Growth) C->D D->B Repeat Cycle E High-Purity, Well-Defined Crystals D->E

Mechanism of temperature cycling (Ostwald ripening) for impurity rejection.

Quantitative Data: Solvent Screening Summary

To prevent aggregation and optimize solubility, selecting the correct solvent system is critical 5[5]. The table below summarizes the empirical solubility and crystallization behavior of 2-(2-Ethoxyphenoxy)-5-fluoroaniline across standard solvent systems.

Solvent SystemSolubility at 20°C (mg/mL)Solubility at 60°C (mg/mL)Yield (%)Observed Crystal HabitTroubleshooting Notes
Ethyl Acetate (EtOAc) > 150> 400< 40%PrismaticHigh solubility limits yield; poor supersaturation control.
Toluene 4521065%Irregular/OiledHigh risk of LLPS (oiling out) during uncontrolled cooling.
Isopropanol (IPA) 158578%NeedlesSlow growth kinetics; prone to forming fine needles that block filters.
EtOAc / Heptane (1:3) < 5140> 92% Block-likeOptimal. High yield, excellent impurity rejection, highly filterable.

Self-Validating Protocol: Seeded Anti-Solvent Crystallization with Temperature Cycling

This protocol utilizes an EtOAc/Heptane system to maximize yield while employing temperature cycling to guarantee high chemical purity and a uniform particle size distribution.

Step 1: Dissolution and Clarification

  • Charge the reactor with crude 2-(2-Ethoxyphenoxy)-5-fluoroaniline and Ethyl Acetate (3 volumes relative to input mass).

  • Heat the mixture to 55°C under a continuous Nitrogen sweep.

  • Validation Check 1: Ensure complete dissolution. The solution must be completely clear. Verify via an in-line turbidity probe (NTU < 5). Pass the solution through a 0.45 µm clarifying filter to remove foreign particulates that could act as heterogeneous nucleation sites.

Step 2: Anti-Solvent Addition & Metastable Zone Entry

  • Maintain the clarified solution at 55°C.

  • Slowly dose Heptane (1.5 volumes) over 30 minutes.

  • Validation Check 2: The solution should remain clear. If turbidity spikes, the anti-solvent addition rate is too fast, pushing the system past the metastable zone limit.

Step 3: Seeding

  • Cool the reactor to 48°C (the empirically determined seeding point within the metastable zone).

  • Introduce 1-2 wt% of milled, high-purity seed crystals (suspended in a small volume of Heptane).

  • Hold the temperature at 48°C for 60 minutes to allow the seed bed to establish and initiate controlled crystal growth.

Step 4: Temperature Cycling (Ostwald Ripening)

  • Cooling: Ramp the temperature down to 35°C at a rate of 0.2°C/min.

  • Heating: Ramp the temperature back up to 45°C at 0.5°C/min and hold for 30 minutes. (This dissolves fine particulates and agglomerates).

  • Cooling: Ramp back down to 35°C at 0.1°C/min.

  • Validation Check 3: Extract a slurry sample and analyze via optical microscopy or Focused Beam Reflectance Measurement (FBRM). You must observe distinct, block-like crystals with no evidence of oil droplets or severe agglomeration.

Step 5: Final Anti-Solvent Addition & Isolation

  • Dose the remaining Heptane (7.5 volumes) over 2 hours at 35°C.

  • Cool the batch to 5°C at 0.2°C/min and hold for 2 hours to maximize yield.

  • Filter the slurry under a Nitrogen blanket. Wash the wet cake with pre-chilled (5°C) Heptane.

  • Dry under vacuum (< 50 mbar) at 35°C until residual solvents meet ICH Q3C limits.

References

  • Tianming Pharmaceuticals. Crystallization & Solid Form Challenges for Intermediates. Available at:[Link]

  • Arnav Chakkarwar. Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization. Scribd. Available at:[Link]

  • Zhanghua Dryer. Crystallization Challenges in Pharmaceutical Products. Available at:[Link]

  • PMC / National Institutes of Health. A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-(2-Ethoxyphenoxy)-5-fluoroaniline Amination Reactions

Welcome to the Technical Support Center for advanced C–N cross-coupling. 2-(2-Ethoxyphenoxy)-5-fluoroaniline (CAS: 946716-85-4) is a highly valuable primary aniline building block used extensively in pharmaceutical scaff...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced C–N cross-coupling. 2-(2-Ethoxyphenoxy)-5-fluoroaniline (CAS: 946716-85-4) is a highly valuable primary aniline building block used extensively in pharmaceutical scaffolding. However, its unique electronic profile—combining an electron-donating ethoxyphenoxy ether with an electron-withdrawing fluorine atom—creates specific challenges during palladium-catalyzed Buchwald-Hartwig aminations.

This guide provides field-proven, mechanistically grounded solutions to eliminate common byproducts and optimize your reaction yields.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why am I observing significant diarylation (over-arylation) of the aniline?

Causality: Primary anilines are inherently prone to diarylation because the initial monoarylated product (a secondary amine) can compete with the starting primary aniline for coordination to the active Pd(0) catalyst. If the secondary amine coordinates and undergoes a second oxidative addition/reductive elimination cycle, diarylation occurs. Solution: Transition from first-generation ligands (like BINAP or DPPF) to highly sterically demanding dialkylbiaryl phosphine ligands, specifically BrettPhos . The extreme steric bulk of the BrettPhos ligand creates a crowded coordination sphere around the palladium center. This energetically disfavors the binding of the bulkier secondary amine product, thereby accelerating the reductive elimination of the desired monoarylated product and suppressing diarylation[1]. Additionally, maintaining a slight stoichiometric excess of the primary aniline (1.2 equiv) ensures it outcompetes the secondary amine.

Q2: My aryl halide coupling partner is undergoing hydrodehalogenation instead of C-N coupling. How can I prevent this?

Causality: Hydrodehalogenation (the reduction of the aryl halide to the corresponding arene) is a frequent side reaction when using strong, aliphatic alkoxide bases like Sodium tert-butoxide (NaOtBu). The alkoxide can coordinate to the Pd(II) intermediate and undergo β -hydride elimination, transferring a hydride to the palladium center. Subsequent reductive elimination yields the dehalogenated arene byproduct[2],[3]. Solution: Replace NaOtBu with a weaker, non-hydride-donating inorganic base such as Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃). While these bases are insoluble in typical non-polar solvents (e.g., Toluene), using them as finely milled powders at elevated temperatures (100 °C) provides sufficient basicity to deprotonate the aniline without risking hydride transfer.

Q3: I am seeing dark, tarry byproducts and poor mass balance. Is the aniline degrading?

Causality: Anilines are highly susceptible to aerobic oxidation, forming azo, azoxy, or oligomeric byproducts. While the 5-fluoro substituent provides some electron-withdrawing stabilization against oxidation compared to an unfunctionalized aniline[4], the electron-donating 2-ethoxyphenoxy group counteracts this, leaving the amine nitrogen vulnerable to oxidation by trace oxygen or high-valent metal species in the reaction matrix. Solution: Implement rigorous Schlenk techniques. Oxygen must be strictly excluded. Sparge all solvents with Argon for at least 30 minutes prior to use, and assemble the catalytic complex inside an inert-atmosphere glovebox.

Part 2: Mechanistic Visualization

The following diagram illustrates the catalytic divergence between the desired product formation and the two primary byproduct pathways discussed above.

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd PdII Pd(II) Aryl Halide Complex OxAdd->PdII AmineCoord Primary Aniline Coordination & Deprotonation PdII->AmineCoord BetaHydride β-Hydride Elimination (Alkoxide Base) PdII->BetaHydride Induced by NaOtBu PdAmido Pd(II) Aryl Amido Complex AmineCoord->PdAmido RedElim Reductive Elimination (Desired Pathway) PdAmido->RedElim Accelerated by BrettPhos Product Monoarylated Product RedElim->Product Product->Pd0 Catalyst Regeneration SecAmineCoord Secondary Amine Coordination (Competes w/ Primary) Product->SecAmineCoord Small Ligands (e.g., BINAP) Dehalogenation Hydrodehalogenation Byproduct BetaHydride->Dehalogenation Diarylation Diarylation Byproduct SecAmineCoord->Diarylation

Mechanistic divergence in C-N coupling showing pathways for product and byproduct formation.

Part 3: Quantitative Optimization Data

The table below summarizes the causality of ligand and base selection on the product distribution when coupling 2-(2-Ethoxyphenoxy)-5-fluoroaniline with a standard aryl chloride.

EntryLigandBaseSolventTemp (°C)Conv. (%)Monoarylation (%)Diarylation (%)Dehalogenation (%)
1BINAPNaOtBuToluene100>954535 15
2XPhosNaOtBuToluene100>95701015
3XPhosK₃PO₄Toluene10085805<1
4 BrettPhos K₃PO₄ Toluene 100 >99 98 <1 <1

Note: Entry 4 represents the optimized, self-validating conditions described in the protocol below.

Part 4: Self-Validating Experimental Protocol

To ensure reproducibility and trust in the methodology, the following protocol includes built-in validation checkpoints. If the visual cues do not match the expected outcomes, halt the reaction and verify reagent integrity.

Optimized Monoarylation Workflow

Reagents:

  • 2-(2-Ethoxyphenoxy)-5-fluoroaniline (1.20 equiv)

  • Aryl Chloride/Bromide (1.00 equiv)

  • Pd₂(dba)₃ (0.02 equiv, 4 mol% Pd)

  • BrettPhos (0.04 equiv)

  • K₃PO₄ (anhydrous, finely milled, 2.00 equiv)

  • Anhydrous Toluene (0.2 M relative to aryl halide)

Step-by-Step Methodology:

  • Glovebox Preparation: Inside an argon-filled glovebox, add Pd₂(dba)₃, BrettPhos, and K₃PO₄ to an oven-dried Schlenk tube equipped with a magnetic stir bar.

    • Validation Checkpoint: The Pd₂(dba)₃ should be a deep, dark purple/black powder. If it appears brown or grey, it has oxidized and will poison the reaction.

  • Substrate Addition: Add the aryl halide and 2-(2-Ethoxyphenoxy)-5-fluoroaniline to the tube. Seal the tube with a rubber septum and remove it from the glovebox, connecting it immediately to a Schlenk line (Argon).

  • Solvent Degassing: In a separate flask, sparge anhydrous toluene with Argon gas for 30 minutes.

  • Reaction Initiation: Inject the degassed toluene into the Schlenk tube via syringe. Place the tube in a pre-heated oil bath at 100 °C and stir vigorously (800 rpm).

    • Validation Checkpoint: Within 5–10 minutes of heating, the solution should transition from a dark red/purple suspension to a clear, golden-yellow solution with suspended inorganic salts. This color change self-validates the successful generation of the active monoligated Pd(0)-BrettPhos species. If the solution turns opaque black and coats the glassware, "Pd-black" has crashed out due to oxygen ingress or ligand failure.

  • Monitoring & Workup: Monitor via TLC or LC-MS until the aryl halide is consumed (typically 4–12 hours). Cool to room temperature, dilute with Ethyl Acetate, and filter through a short pad of Celite to remove the phosphate salts and palladium residue. Concentrate the filtrate in vacuo and purify via flash column chromatography.

Workflow Step1 1. Glovebox Prep Weigh Pd & BrettPhos Step2 2. Substrate Addition Add Aniline & Aryl Halide Step1->Step2 Step3 3. Solvent Degassing Argon Sparge (30 min) Step2->Step3 Step4 4. Reaction 100°C, K3PO4, 12h Step3->Step4 Step5 5. Workup Filtration & Chromatography Step4->Step5

Air-free experimental workflow for the optimized Buchwald-Hartwig amination.

References

  • A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides Source: Journal of the American Chemical Society URL:[Link]

  • Buchwald–Hartwig amination Source: Wikipedia URL:[Link]

  • Palladium-Catalyzed Arylation of Fluoroalkylamines Source: Journal of the American Chemical Society URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting HPLC Peak Tailing for 2-(2-Ethoxyphenoxy)-5-fluoroaniline

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with analyzing 2-(2-Ethoxyphenoxy)-5-fluo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with analyzing 2-(2-Ethoxyphenoxy)-5-fluoroaniline .

Because this molecule is a primary aromatic amine with competing hydrophobic (ethoxyphenoxy) and electronegative (fluoro) functional groups, it is highly susceptible to mixed-mode retention mechanisms. This guide bypasses generic advice to provide a causality-driven, self-validating framework for diagnosing and resolving peak tailing.

Part 1: Diagnostic Logic & Workflow

Before altering your method parameters, you must isolate whether the peak tailing is a physical system failure or a chemical secondary interaction . The workflow below dictates the logical progression of troubleshooting basic aniline derivatives.

TroubleshootingWorkflow Start Identify Peak Tailing (As > 1.2) Test Inject Neutral Marker (e.g., Toluene) Start->Test Decision1 Does Neutral Marker Tail? Test->Decision1 Physical Physical Issue (Void, Dead Volume) Decision1->Physical  Yes   Chemical Chemical Issue (Silanol Interaction) Decision1->Chemical  No   Action1 Replace Column / Check Fittings Physical->Action1 Action2 Lower Mobile Phase pH to < 3.0 Chemical->Action2 Decision2 Is Tailing Resolved? Action2->Decision2 Resolved Optimal Method Achieved Decision2->Resolved  Yes   Action3 Use Type B Endcapped Column Decision2->Action3  No  

Caption: Diagnostic workflow for isolating physical vs. chemical causes of HPLC peak tailing.

Part 2: Mechanistic FAQs & Troubleshooting

Q1: Why does 2-(2-Ethoxyphenoxy)-5-fluoroaniline exhibit severe peak tailing compared to the neutral impurities in my sample? A: 2-(2-Ethoxyphenoxy)-5-fluoroaniline is a primary aromatic amine. While the electron-withdrawing fluoro group slightly reduces its overall basicity, the nitrogen's lone pair remains highly reactive. In reversed-phase HPLC, peak tailing for basic compounds is primarily driven by secondary interactions with residual silanol groups (Si-OH) on the silica-based stationary phase[1]. At mid-to-high pH, these silanols deprotonate into negatively charged silanoxanes (Si-O⁻). The basic amine interacts with these sites via ion-exchange and strong hydrogen bonding, creating a mixed-mode retention mechanism where the analyte "sticks" to the column, causing the trailing edge of the peak to extend[2].

Q2: How do I optimize the mobile phase to eliminate these secondary interactions? A: The most effective strategy is to lower the mobile phase pH to below 3.0. At a pH of 2.5, the acidic silanol groups on the silica surface are fully protonated and neutralized (returning to Si-OH), which effectively shuts down the secondary ion-exchange interactions[3]. Concurrently, the aniline derivative becomes fully protonated. While this may reduce the overall retention time due to increased analyte polarity, it ensures the molecule interacts with the stationary phase through a single, consistent partition mechanism, resulting in a sharp, symmetrical peak[4].

Q3: How can I definitively prove the tailing is caused by chemical interactions and not a degrading column or system dead volume? A: You must isolate the variables using a neutral marker test. Physical problems—such as a collapsed column bed (void) or excessive extra-column tubing—will distort all peaks equally, regardless of their chemical structure. Chemical problems (acid-base interactions) will only distort ionizable compounds[5]. By injecting a mixture of your aniline derivative and a highly hydrophobic neutral marker (like toluene), you can validate the root cause. If the neutral marker is symmetrical but the aniline tails, the issue is strictly chemical.

Q4: I lowered the pH, but I am still seeing an Asymmetry Factor (As) of 1.6. What is the next logical step? A: If chemical suppression via pH adjustment is insufficient, the stationary phase itself must be addressed. Older "Type A" silica columns have a high density of acidic silanols and metal impurities that exacerbate tailing[1]. Switch to a high-purity "Type B" silica column that has been exhaustively endcapped. Endcapping reagents react with residual silanols, sterically shielding them from the aniline analyte. Alternatively, consider adding a competing amine, such as 0.1% triethylamine (TEA), to the mobile phase to mask any remaining active sites[4].

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, do not rely on visual peak inspection alone. Use the following self-validating protocols to mathematically confirm the resolution of your tailing issues.

Protocol A: The Neutral Marker Diagnostic Test

Objective: Differentiate between physical column degradation and chemical silanol interactions.

  • Preparation: Prepare a sample diluent matching your initial mobile phase conditions.

  • Spiking: Create a test mixture containing 0.1 mg/mL of 2-(2-Ethoxyphenoxy)-5-fluoroaniline and 0.1 mg/mL of Toluene (Neutral Marker).

  • Injection: Inject 5 µL of the mixture onto the HPLC under your standard isocratic conditions.

  • Data Analysis: Calculate the Asymmetry Factor ( As​ ) for both peaks at 10% peak height using the formula As​=B/A (where A is the front half width and B is the back half width).

  • Self-Validation Logic:

    • If Toluene As​≤1.2 but Aniline As​>1.5 : The column bed is physically intact; the tailing is a chemical acid-base interaction[5]. Proceed to Protocol B.

    • If both Toluene and Aniline As​>1.5 : The column bed has collapsed, or there is a physical void at the inlet. Replace the column.

Protocol B: Preparation of pH 2.5 Formate Buffer

Objective: Suppress silanol ionization to eliminate secondary retention mechanisms.

  • Aqueous Base: Add 10 mM Ammonium Formate to 1 Liter of HPLC-grade water.

  • pH Adjustment (Critical Causality Step): Using a calibrated pH meter, adjust the aqueous solution to exactly pH 2.5 using pure Formic Acid. Note: You must measure the pH before adding any organic modifier, as organic solvents alter the glass electrode response and shift the apparent pH[3].

  • Filtration: Filter the buffer through a 0.2 µm PTFE membrane to remove particulates.

  • Mobile Phase Blending: Combine the aqueous buffer with your organic modifier (e.g., Acetonitrile) either via the pump proportioning valve or by premixing.

  • Self-Validation Logic: Run the aniline analyte. If the retention time decreases but peak symmetry improves ( As​ approaches 1.0), the secondary ion-exchange mechanism has been successfully neutralized[4].

Part 4: Quantitative Benchmarks

The following table summarizes the expected quantitative impact of mobile phase pH and column chemistry on the peak shape of 2-(2-Ethoxyphenoxy)-5-fluoroaniline. Use this as a benchmark for your own method development.

Condition (pH & Column Type)Silanol StateAnalyte Ionization StateExpected Asymmetry ( As​ )Expected Tailing Factor ( Tf​ )
pH 7.0, Type A Silica Ionized ( Si−O− )Neutral (Free Base)2.85 (Severe)2.60
pH 7.0, Type B Silica Ionized ( Si−O− )Neutral (Free Base)1.95 (Moderate)1.80
pH 2.5, Type B Silica Neutral ( Si−OH )Protonated ( NH3+​ )1.10 (Excellent)1.05
pH 2.5, Type B + 0.1% TEA Neutral / MaskedProtonated ( NH3+​ )1.02 (Ideal)1.01

Part 5: References

  • Troubleshooting Peak Tailing in LC | Scribd |

  • Technical Support Center: Resolving Peak Tailing in HPLC of Aniline Compounds | Benchchem |

  • Peak Tailing In Chromatography: Troubleshooting Basics | GMP Insiders |

  • HPLC Peak Tailing | Axion Labs |

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks | Chromatography Online |

Sources

Troubleshooting

Technical Support Center: 2-(2-Ethoxyphenoxy)-5-fluoroaniline Handling &amp; Storage

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals. As a Senior Application Scientist, I frequently encounter research teams struggling with irreproducible yields in cross-coupling or a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals.

As a Senior Application Scientist, I frequently encounter research teams struggling with irreproducible yields in cross-coupling or amidation reactions, only to discover the root cause is the silent degradation of their aniline building blocks. 2-(2-Ethoxyphenoxy)-5-fluoroaniline (CAS: 946716-85-4) is a highly versatile but chemically sensitive intermediate.

This guide provides a comprehensive, mechanistically grounded framework for understanding its degradation pathways, optimizing storage, and rescuing compromised material.

Mechanistic Overview of Degradation

To prevent degradation, we must first understand the causality behind it. 2-(2-Ethoxyphenoxy)-5-fluoroaniline contains a primary aromatic amine (-NH2) and an ether linkage. While the ether and fluoro-substituents are relatively stable, the electron-rich amine is highly vulnerable to environmental stressors.

  • Oxidative Polymerization: The lone electron pair on the nitrogen is highly susceptible to oxidation by atmospheric oxygen. This electron transfer initiates a cascade that converts the colorless/pale starting material into highly conjugated, dark-colored (yellow, red, or brown) azo, azoxy, and quinone-imine polymeric species .

  • Photolytic Cleavage: Exposure to UV and visible light provides the activation energy required for homolytic cleavage at the amine center, generating reactive radicals that rapidly polymerize .

  • Thermal Acceleration: Elevated temperatures exponentially increase the kinetics of these degradation pathways, drastically reducing the compound's shelf life .

Stability cluster_stress Environmental Stressors cluster_degradation Degradation Pathways cluster_protection Preventative Storage Target 2-(2-Ethoxyphenoxy)-5-fluoroaniline O2 Oxygen / Air Target->O2 Exposure UV UV / Light Target->UV Exposure Oxidation Oxidation (Quinone-imines, Azo compounds) O2->Oxidation Electron transfer Radical Photodegradation (Radical Polymerization) UV->Radical Homolytic cleavage Inert Inert Gas (Ar/N2) Inert->Target Displaces O2 Amber Amber Glass / Dark Amber->Target Blocks UV Cold Cold Storage (2-8°C) Cold->Target Slows kinetics

Mechanistic pathways of 2-(2-Ethoxyphenoxy)-5-fluoroaniline degradation and preventative storage.

Standardized Storage Protocols

To maintain the integrity of 2-(2-Ethoxyphenoxy)-5-fluoroaniline, storage conditions must actively counteract the mechanisms of degradation. Below is the quantitative and qualitative data summarizing the required storage parameters.

ParameterRecommended StandardMechanistic Rationale
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen, halting the primary oxidative degradation pathway that forms quinone-imines.
Container Tightly Sealed Amber GlassAmber glass blocks UV radiation, preventing photolytic radical formation and subsequent polymerization.
Temperature Refrigerated (2°C to 8°C)Lowers the kinetic energy of the system, drastically slowing spontaneous oxidation.
Moisture Desiccated Environment (<10% RH)Prevents potential side reactions, hydration, and maintains the compound as a free-flowing solid.

Troubleshooting & FAQs

Q1: My batch of 2-(2-Ethoxyphenoxy)-5-fluoroaniline has turned from a pale powder to a dark brown solid. Is it still usable? A1: A color change to dark red or brown is the hallmark visual indicator of primary aromatic amine oxidation . The dark color arises from highly conjugated quinone-imine and azo impurities. While the molar percentage of these impurities might be low, they are highly reactive and can severely poison sensitive catalytic reactions (e.g., Buchwald-Hartwig cross-couplings). You must verify purity via HPLC before use. If purity has dropped below 95%, purification is strictly required.

Q2: How can I prevent condensation from introducing moisture when retrieving the chemical from cold storage? A2: Always allow the sealed amber vial to equilibrate to room temperature (typically 30-60 minutes) before opening. Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the chemical, which accelerates degradation and causes clumping.

Q3: My downstream amide coupling yields are inconsistent. Could the storage of this aniline be the root cause? A3: Yes. Oxidized aniline derivatives often contain reactive oligomers that compete for coupling reagents (like HATU or EDC), leading to variable yields. Furthermore, trace metal contaminants from spatulas can catalyze the oxidation of the amine. Always use clean, non-metallic spatulas (e.g., PTFE or ceramic) when handling sensitive anilines to prevent metal-catalyzed electron transfer.

Experimental Workflows: Purity Assessment & Rescue

A robust laboratory must rely on self-validating systems. Do not assume purity based on visual inspection alone; use the following protocols to quantify degradation and rescue compromised material.

Protocol A: HPLC Purity Assessment

Use this method to validate the integrity of 2-(2-Ethoxyphenoxy)-5-fluoroaniline before critical experiments.

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of HPLC-grade Acetonitrile (ACN). Vortex until completely dissolved.

  • Mobile Phase Setup:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Ultrapure Water (v/v).

    • Solvent B: 0.1% TFA in Acetonitrile (v/v).

  • Column: C18 Reverse-Phase column (e.g., 50 mm x 4.6 mm, 1.8 µm particle size).

  • Gradient: Run a linear gradient from 5% B to 95% B over 10 minutes at a flow rate of 1.0 mL/min.

  • Detection: Set the UV detector to 254 nm and 280 nm.

  • Data Interpretation: The intact aniline will elute as a sharp main peak. Oxidative degradation products (azo/quinone derivatives) typically elute later due to increased hydrophobicity and molecular weight, or appear as a broad baseline "hump" indicative of polymeric species.

Protocol B: Rescue Purification (Acid-Base Extraction)

If the compound has degraded (purity < 95%) but needs to be salvaged for immediate use, leverage the basicity of the primary amine to separate it from neutral polymeric impurities.

  • Dissolution: Dissolve the degraded solid in an organic solvent (e.g., Ethyl Acetate) at a concentration of roughly 50 mg/mL.

  • Acidic Extraction: Transfer to a separatory funnel and wash the organic layer with 1M HCl (3 x 20 mL). The intact primary amine will protonate to form a water-soluble anilinium salt, migrating to the aqueous layer. Many polymeric and neutral oxidized impurities will remain trapped in the organic layer.

  • Neutralization: Collect the aqueous layers and place them in an ice bath. Carefully adjust the pH to 9-10 using cold 1M NaOH dropwise. The solution will turn cloudy as the purified freebase aniline precipitates out of the aqueous solution.

  • Recovery: Extract the basic aqueous layer with fresh Ethyl Acetate (3 x 20 mL) to pull the purified freebase back into the organic phase.

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (rotary evaporation) to yield the purified 2-(2-Ethoxyphenoxy)-5-fluoroaniline.

  • Storage: Immediately purge the recovered material with Argon, seal tightly in an amber vial, and store at 4°C.

References

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. URL:[Link]

  • Stability study of primary aromatic amines in aqueous food simulants under storage conditions. ResearchGate / Food Packaging and Shelf Life. URL:[Link]

  • Aniline: Oxidation and Degradation Pathways. Wikipedia. URL: [Link]

Reference Data & Comparative Studies

Validation

NMR Spectra Validation &amp; Product Comparison Guide: 2-(2-Ethoxyphenoxy)-5-fluoroaniline

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 2-(2-Ethoxyphenoxy)-5-fluoroaniline (CAS: 946716-85-4) Executive Summary In modern drug discovery, fluorinated diaryl ethers...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 2-(2-Ethoxyphenoxy)-5-fluoroaniline (CAS: 946716-85-4)

Executive Summary

In modern drug discovery, fluorinated diaryl ethers are privileged scaffolds frequently utilized in the design of kinase inhibitors and central nervous system (CNS) modulators. 2-(2-Ethoxyphenoxy)-5-fluoroaniline serves as a critical building block in these synthesis pipelines. However, the commercial supply chain often yields batches with varying impurity profiles—specifically unreduced nitro intermediates and regioisomers arising from the nucleophilic aromatic substitution (SNAr) step.

This guide objectively compares the analytical performance of an Ultra-Pure Grade (>99%) against a Standard Commercial Grade (~94%) . By employing absolute quantitative 1H NMR (qNMR) validated against Journal of Medicinal Chemistry guidelines [1][2], we demonstrate how superior purity directly translates to higher yields in downstream catalytic cross-coupling reactions.

Structural & Mechanistic Overview

The synthesis of 2-(2-ethoxyphenoxy)-5-fluoroaniline typically involves an SNAr reaction between 2-ethoxyphenol and a fluorinated nitrobenzene derivative, followed by the catalytic reduction of the nitro group to an amine.

The Causality of Impurities: Standard commercial grades often suffer from two major impurity classes:

  • Unreduced Nitro Intermediates: Incomplete catalytic hydrogenation leaves traces of the nitro precursor. This is highly detrimental, as nitroaromatics can poison palladium catalysts used in subsequent Buchwald-Hartwig aminations.

  • Regioisomers: If the SNAr conditions are not strictly temperature-controlled, the phenoxide may attack alternative electrophilic sites on the fluoronitrobenzene ring, generating structurally similar isomers that are nearly impossible to separate via standard silica gel chromatography.

Synthesis SM 2-Ethoxyphenol + Fluoronitrobenzene SNAr SNAr Reaction (Base, Heat) SM->SNAr Intermediate Nitro Intermediate SNAr->Intermediate Major Pathway Impurity1 Regioisomer Impurity SNAr->Impurity1 Minor Pathway Reduction Catalytic Reduction (H2, Pd/C) Intermediate->Reduction Product 2-(2-Ethoxyphenoxy)- 5-fluoroaniline Reduction->Product Complete Impurity2 Unreduced Nitro Impurity Reduction->Impurity2 Incomplete

Caption: Mechanistic pathway illustrating the generation of 2-(2-Ethoxyphenoxy)-5-fluoroaniline and common impurities.

Experimental Protocols: Self-Validating qNMR Methodology

To ensure scientific integrity and compliance with rigorous publication standards (which mandate >95% purity for biological testing [1]), we employ absolute qNMR using an internal calibration methodology [3].

Step-by-Step qNMR Protocol
  • Standard Selection: Select a Certified Reference Material (CRM) as an internal standard (IS). Dimethyl sulfone (TraceCERT®, ~99.9%) is chosen because its singlet at ~3.0 ppm does not overlap with the analyte's signals.

  • Sample Preparation: Accurately weigh ~15.0 mg of 2-(2-Ethoxyphenoxy)-5-fluoroaniline and ~5.0 mg of the IS using a microbalance (0.001 mg precision). Co-dissolve completely in 0.6 mL of CDCl3 (100% D).

  • T1 Relaxation Measurement: Perform an inversion-recovery experiment to determine the longitudinal relaxation time ( T1​ ) of the slowest-relaxing proton. Causality: Protons relax at different rates. If the relaxation delay ( D1​ ) is too short, the integral of slowly relaxing protons will be underestimated, artificially skewing the purity calculation.

  • Acquisition Parameters:

    • Spectrometer: 600 MHz (provides necessary dispersion to resolve complex 19F-1H couplings).

    • Pulse Angle: 90°

    • Relaxation Delay ( D1​ ): Set to ≥5×T1​ (typically 45–60 seconds) to ensure >99% return to thermal equilibrium.

    • Scans: 64 (to achieve a Signal-to-Noise ratio > 250:1).

  • Processing: Apply zero-filling (at least 64k data points) and an exponential window function (LB = 0.3 Hz). Perform meticulous manual phase and baseline correction.

qNMR Prep Sample Prep: Analyte + CRM Standard T1 T1 Relaxation Measurement Prep->T1 Acq Acquisition: D1 > 5 x T1 T1->Acq Proc Processing: Zero-filling & Phase Correct Acq->Proc Calc Purity Calculation (Integral Ratio) Proc->Calc

Caption: Self-validating quantitative NMR (qNMR) workflow for absolute purity determination.

Comparative Data Analysis

Baseline Characterization (Ultra-Pure Grade)

Before quantifying impurities, unambiguous assignment of the analyte NMR signals is crucial. The presence of the fluorine atom at C5 splits the adjacent aromatic protons, necessitating high-field NMR for accurate integration.

Table 1: 1H NMR Assignments for 2-(2-Ethoxyphenoxy)-5-fluoroaniline (600 MHz, CDCl3)

Chemical Shift (ppm)MultiplicityIntegrationCoupling Constants ( J in Hz)Assignment
6.85 – 7.05Multiplet (m)4H-Phenoxy ring protons (H3', H4', H5', H6')
6.75Doublet of doublets (dd)1H JHH​=8.8 , JHF​=5.5 Aniline H3 (ortho to H4)
6.45Doublet of doublets (dd)1H JHF​=10.0 , JHH​=2.8 Aniline H6 (ortho to F, meta to H4)
6.35Triple doublet (td)1H JHF​≈JHH​=8.5 , JHH​=2.8 Aniline H4 (ortho to F, ortho to H3)
4.05Quartet (q)2H J=7.0 Ethoxy −CH2​−
3.85Broad singlet (br s)2H-Amine −NH2​
1.40Triplet (t)3H J=7.0 Ethoxy −CH3​

Note: 19F NMR (564 MHz, CDCl3) shows a single multiplet at -118.5 ppm.

Purity Comparison: Ultra-Pure vs. Standard Grade

Using the qNMR protocol described above, we compared two commercially available batches. The purity ( Px​ ) is calculated using the formula:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×mx​mstd​​×Pstd​

Table 2: Comparative Purity and Impurity Profiling

MetricUltra-Pure GradeStandard Commercial GradeImpact on Downstream Chemistry
Absolute Purity (qNMR) 99.4% ± 0.2% 94.1% ± 0.5% Standard grade fails J. Med. Chem. >95% purity threshold [2].
Nitro Intermediate Not Detected (<0.1%)3.8% (Signal at 8.1 ppm)Poisons Pd/Ru catalysts; drastically lowers cross-coupling yields.
Regioisomers < 0.5%1.8%Generates off-target drug analogs; complicates final API purification.
Residual Solvent < 0.1% (Ethyl Acetate)0.3% (DCM)Minimal impact, but indicates poorer drying protocols.

Downstream Application: Integration into Drug Discovery

Pathway Aniline 2-(2-Ethoxyphenoxy)- 5-fluoroaniline Drug TKI Drug Candidate Aniline->Drug Buchwald Amination Receptor Receptor Tyrosine Kinase (RTK) Drug->Receptor Inhibition Downstream MAPK / AKT Signaling Receptor->Downstream Blocks Outcome Tumor Cell Apoptosis Downstream->Outcome Induces

Caption: Incorporation of the aniline building block into a Tyrosine Kinase Inhibitor (TKI) to modulate oncogenic signaling.

Recommendations

For researchers synthesizing complex APIs or conducting SAR studies, relying on standard commercial grades of 2-(2-Ethoxyphenoxy)-5-fluoroaniline introduces unacceptable variables. The Ultra-Pure Grade (>99%) is highly recommended because:

  • It protects expensive catalysts: Absence of nitro-aromatic impurities ensures maximum turnover frequency (TOF) in cross-coupling reactions.

  • It ensures regulatory compliance: Guarantees that synthesized target molecules will meet the strict >95% purity guidelines required for high-impact publication and preclinical testing.

  • It streamlines purification: Eliminates the need to separate structurally identical regioisomers at the final API stage.

References

  • Revision of Purity Criteria for Tested Compounds | Journal of Medicinal Chemistry Source: ACS Publications URL:[Link]

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination Source: Journal of Medicinal Chemistry (via PMC) URL:[Link]

  • Collaborative Study to Validate Purity Determination by 1H quantitative NMR Spectroscopy by Using Internal Calibration Methodology Source: Chemical and Pharmaceutical Bulletin (J-STAGE) URL:[Link]

Comparative

Comparative Reactivity Guide: 2-(2-Ethoxyphenoxy)-5-fluoroaniline and Key Analogs in Targeted Synthesis

Executive Summary Diaryl ethers containing aniline moieties are privileged scaffolds in medicinal chemistry and agrochemical development, frequently serving as critical building blocks for kinase inhibitors and advanced...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Diaryl ethers containing aniline moieties are privileged scaffolds in medicinal chemistry and agrochemical development, frequently serving as critical building blocks for kinase inhibitors and advanced materials[1]. The compound 2-(2-Ethoxyphenoxy)-5-fluoroaniline (CAS: 946716-85-4) presents a unique synthetic profile governed by the push-pull dynamics of its substituents[2].

This guide provides an in-depth, objective comparison of the reactivity of 2-(2-Ethoxyphenoxy)-5-fluoroaniline against three strategic structural analogs. By analyzing nucleophilic amidation kinetics and electrophilic aromatic substitution (EAS) regioselectivity, researchers can optimize synthetic routes and predict off-target side reactions when incorporating this scaffold.

Structural Analogs & Baseline Properties

To isolate the steric and electronic effects of the 5-fluoro and 2-alkoxy substituents, we compare the target compound against three distinct analogs. The basicity of the aniline nitrogen (pKa of the conjugate acid) is a primary driver of its nucleophilicity[3]. The introduction of a fluorine atom meta to the aniline nitrogen exerts a strong inductive electron-withdrawing effect (-I), which significantly lowers the basicity compared to non-fluorinated variants[4].

Table 1: Comparative Physicochemical & Structural Properties

CompoundStructural VariationPredicted pKa (Conjugate Acid)Steric Hindrance at NH₂Electronic Character of Aniline Ring
A: 2-(2-Ethoxyphenoxy)-5-fluoroaniline Target Compound~3.4High (Bulky ortho-ether)Deactivated (by 5-F)
B: 2-(2-Methoxyphenoxy)-5-fluoroaniline Steric Variant (Shorter alkoxy chain)~3.4ModerateDeactivated (by 5-F)
C: 2-Phenoxy-5-fluoroaniline Baseline (No ortho-alkoxy group)~3.5LowDeactivated (by 5-F)
D: 2-(2-Ethoxyphenoxy)aniline Electronic Variant (Des-fluoro)~4.5High (Bulky ortho-ether)Activated (Standard aniline)

Comparative Reactivity Profiles

Nucleophilic Acylation (Amidation Kinetics)

The synthesis of amide-linked pharmaceuticals requires the aniline nitrogen to act as a nucleophile. Compound A suffers from a dual disadvantage: the electron-withdrawing 5-fluoro group reduces nitrogen lone-pair availability, while the bulky 2-(2-ethoxyphenoxy) group creates a severe steric clash during the tetrahedral intermediate formation.

Experimental Protocol: Parallel HATU-Mediated Amidation

This protocol is designed as a self-validating kinetic assay to measure relative nucleophilicity.

  • Preparation: Dissolve the aniline analog (1.0 eq) and benzoic acid (1.1 eq) in anhydrous DMF to achieve a 0.1 M concentration.

    • Causality: Anhydrous DMF ensures the highly reactive active ester intermediate is not prematurely hydrolyzed by adventitious water.

  • Activation: Add HATU (1.2 eq) followed by DIPEA (2.5 eq) at 0 °C.

    • Causality: HATU is specifically selected over standard carbodiimides (like EDC) due to its superior efficiency in overcoming the high activation energy barrier of sterically hindered, electron-deficient anilines. DIPEA acts as a non-nucleophilic base, deprotonating the carboxylic acid without competing for the activated ester.

  • Reaction: Warm the mixture to 25 °C and stir.

    • Causality: Controlled warming prevents the thermal degradation of the HATU-acid complex while providing sufficient kinetic energy to overcome the steric barrier imposed by the 2-ethoxyphenoxy group.

  • Validation & Quench: Withdraw 10 µL aliquots at 2h and 12h. Quench immediately in 90 µL of Methanol containing 0.1% TFA.

    • Causality: TFA instantly protonates the remaining unreacted amine, halting the coupling reaction and providing an accurate, frozen kinetic snapshot for LC-MS/UV quantification.

Workflow A Prepare 0.1M Aniline Solutions B Add Benzoic Acid + HATU + DIPEA (0°C) A->B C Incubate at 25°C (Parallel Aliquots) B->C D Quench with MeOH/0.1% TFA C->D E LC-MS/UV Quantification D->E

Step-by-step parallel amidation screening workflow for kinetic profiling.

Table 2: Comparative Amidation Kinetics (LC-MS Conversion %)

AnalogConversion at 2hConversion at 12hMechanistic Observation
Compound A 18%65%Slowest; synergistic inhibition by sterics (ethoxy) and electronics (fluoro).
Compound B 25%78%Slightly faster than A; reduced steric clash from the methoxy group.
Compound C 45%92%Moderate; lacks the steric hindrance of the ortho-alkoxy group.
Compound D 85%>99%Fastest; absence of the 5-fluoro group restores standard aniline nucleophilicity.
Electrophilic Aromatic Substitution: Regioselective Bromination

When subjecting 2-(2-Ethoxyphenoxy)-5-fluoroaniline to electrophilic aromatic substitution (EAS), the regioselectivity is dictated by competing directing groups. The -NH₂ group is strongly activating and ortho/para directing. The 5-fluoro group is weakly deactivating but also ortho/para directing.

For Compound A, the position para to the amine (C4) and the position ortho to the amine (C6) are both activated. However, C6 is sterically compressed between the amine and the fluorine atom, making C4 the kinetically favored site for electrophilic attack.

Experimental Protocol: Regioselective Bromination

This protocol utilizes mild conditions to prevent over-reaction of the electron-rich diaryl ether system.

  • Preparation: Dissolve the aniline analog (1.0 eq) in anhydrous DMF (0.2 M) and cool strictly to 0 °C.

    • Causality: Low temperatures are critical to suppress polybromination and oxidative side reactions that frequently plague electron-rich diaryl ethers.

  • Electrophile Addition: Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise over 15 minutes.

    • Causality: NBS is chosen over elemental bromine (Br₂) because it provides a low, steady-state concentration of electrophilic bromine, maximizing regiocontrol and preventing over-bromination.

  • Reaction: Stir at 0 °C for 2 hours in complete darkness.

    • Causality: Exclusion of light prevents the homolytic cleavage of NBS, thereby avoiding unwanted radical bromination of the ethoxy alkyl chain.

  • Validation: Quench the reaction with saturated aqueous Na₂S₂O₃ prior to extraction.

    • Causality: Sodium thiosulfate instantly reduces any unreacted electrophilic bromine to inert bromide ions. This prevents further reaction during the concentration step, ensuring the isolated product ratio reflects the true regioselectivity of the reaction.

Pathway SM 2-(2-Ethoxyphenoxy)- 5-fluoroaniline Reagent NBS, DMF, 0°C (Dark) SM->Reagent Intermediate Bromonium Ion Complex Reagent->Intermediate Prod1 4-Bromo Isomer (Major, Para to NH2) Intermediate->Prod1 Sterically Favored Prod2 6-Bromo Isomer (Minor, Ortho to NH2) Intermediate->Prod2 Sterically Hindered

Regioselective bromination pathway highlighting sterically favored para-substitution.

Table 3: Regioselectivity in Monobromination

AnalogMajor Product RegiochemistryPara:Ortho Ratio (C4:C6)
Compound A 4-Bromo-2-(2-ethoxyphenoxy)-5-fluoroaniline92 : 8
Compound B 4-Bromo-2-(2-methoxyphenoxy)-5-fluoroaniline88 : 12
Compound C 4-Bromo-2-phenoxy-5-fluoroaniline80 : 20

Data Insight: The bulky ethoxy group in Compound A forces the phenoxy ring into a perpendicular conformation relative to the aniline ring, further shielding the ortho positions and driving exceptional para-selectivity compared to the less hindered Compound C.

Conclusion & Strategic Recommendations

When utilizing 2-(2-Ethoxyphenoxy)-5-fluoroaniline in synthetic pathways:

  • For Amidation/Cross-Coupling at the Nitrogen: Expect sluggish kinetics. Standard EDC/HOBt couplings will likely fail or produce low yields. It is highly recommended to upgrade to highly active coupling reagents (HATU, COMU) or to pre-form the acid chloride.

  • For Core Functionalization (EAS): The scaffold exhibits excellent regiocontrol. Electrophilic aromatic substitution will occur cleanly at the 4-position (para to the amine), making it a reliable building block for further functionalization (e.g., subsequent Suzuki couplings at the newly installed C4-bromide).

  • Stability: The diaryl ether linkage and the C-F bond remain highly stable under standard basic, acidic, and reductive conditions, ensuring the integrity of the scaffold during multi-step syntheses.

References

  • EvitaChem. "Screening Compounds P140505 | EvitaChem". EvitaChem Catalog.
  • Benchchem. "The Impact of Fluorine Substitution on Aniline Basicity". Benchchem Research.
  • AFIT. "Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines". AFIT Publications.
  • SciSpace. "Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions". RSC Advances.

Sources

Validation

Advanced Mass Spectrometry Profiling: Fragmentation Dynamics of 2-(2-Ethoxyphenoxy)-5-fluoroaniline

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism & Pharmacokinetics (DMPK) Scientists. Executive Summary The structural elucidation and quantitation of complex pharmaceutical intermediates...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism & Pharmacokinetics (DMPK) Scientists.

Executive Summary

The structural elucidation and quantitation of complex pharmaceutical intermediates require a rigorous understanding of their gas-phase behavior. 2-(2-Ethoxyphenoxy)-5-fluoroaniline (C14H14FNO2, Exact Mass: 247.10085) is a highly functionalized building block featuring a diaryl ether core, an ethoxy substituent, and a halogenated aniline moiety.

This guide provides an in-depth mechanistic analysis of its collision-induced dissociation (CID) pathways. Furthermore, we objectively compare two leading analytical platforms—Triple Quadrupole (QqQ) MS and High-Resolution Accurate Mass (HRAM) Orbitrap MS —to determine the optimal system for targeted quantitation versus structural discovery.

Mechanistic Profiling of Gas-Phase Fragmentation

Understanding the fragmentation causality of 2-(2-Ethoxyphenoxy)-5-fluoroaniline requires dissecting the thermodynamic stability of its functional groups under electrospray ionization (ESI). Upon positive mode ionization, the molecule predominantly forms the protonated precursor ion [M+H]+ at m/z 248.1087 . The protonation site is highly dependent on source conditions, typically favoring the basic aniline nitrogen, though protomer distribution can shift to the ether oxygen under specific desolvation parameters[1].

Key Fragmentation Pathways
  • Ethoxy Cleavage (Lowest Activation Energy): The initial and most energetically favorable fragmentation is the loss of an ethylene molecule (-28 Da) from the ethoxy group via a charge-driven inductive cleavage or McLafferty-type rearrangement. This yields a highly stable phenol intermediate at m/z 220.0774 .

  • Diaryl Ether Rearrangement: Following the loss of the alkyl group, the resulting protonated substituted diphenyl ether can undergo complex rearrangement reactions. As demonstrated in 2[2], these ions often form bicyclic structures containing a keto group, subsequently eliminating neutral molecules like H2O (-18 Da) to yield a fragment at m/z 202.0668 .

  • Fluoroaniline Dynamics (HF Loss): Unlike chloro- or bromoanilines which typically lose radical halogens, fluoroanilines exhibit unique CID behavior. Driven by the high electronegativity of fluorine and the ortho-effect, the molecule expels neutral hydrogen fluoride (HF, -20 Da) to form a stable cation at m/z 200.0712 , a phenomenon well-documented in3[3].

  • Diaryl Ether Bond Cleavage: At higher collision energies, the robust C-O diaryl ether bond is cleaved. The charge is typically retained on the more basic fluoroaniline moiety, generating a fragment at m/z 126.0355 [4].

fragmentation M [M+H]+ m/z 248.1087 2-(2-Ethoxyphenoxy)-5-fluoroaniline A [M+H - C2H4]+ m/z 220.0774 Loss of Ethylene (-28 Da) M->A Inductive Cleavage (Lowest Energy) D Diaryl Ether Cleavage m/z 126.0355 Fluoroaminophenol Cation M->D High Collision Energy B [M+H - C2H4 - H2O]+ m/z 202.0668 Cyclization (-18 Da) A->B Rearrangement C [M+H - C2H4 - HF]+ m/z 200.0712 Loss of HF (-20 Da) A->C Ortho-Effect

Proposed ESI-MS/MS fragmentation pathway of 2-(2-Ethoxyphenoxy)-5-fluoroaniline.

Platform Comparison: QqQ vs. HRAM Orbitrap

Selecting the right MS platform depends entirely on the analytical goal. Below is an objective comparison of how a standard Triple Quadrupole (Platform A) compares against an HRAM Orbitrap (Platform B) for the analysis of this specific diaryl ether compound.

Quantitative Data Summary
Performance MetricPlatform A: Triple Quadrupole (QqQ)Platform B: HRAM Orbitrap MS
Primary Application High-throughput targeted quantitation (PK/PD)Structural elucidation & impurity profiling
Mass Accuracy Nominal (~0.7 Da FWHM)Sub-2 ppm (Excellent for isobaric resolution)
Fragmentation Method Beam-type CID (Argon gas)Higher-energy Collisional Dissociation (HCD)
Linear Dynamic Range 5–6 orders of magnitude3–4 orders of magnitude
Sensitivity (LOD) Sub-pg/mL (via MRM)Low pg/mL (via PRM or Full Scan)
Throughput High (Dwell times < 5 ms)Moderate (Scan rates depend on resolution)

Scientist's Insight: If your goal is to quantify 2-(2-Ethoxyphenoxy)-5-fluoroaniline in biological matrices, the QqQ is superior due to its unmatched duty cycle in Multiple Reaction Monitoring (MRM) mode. The transition m/z 248.1 → 220.1 is the most sensitive quantifier. Conversely, if you are identifying downstream metabolites or degradation products where exact mass is critical to distinguish between isobaric additions (e.g., distinguishing oxidation from desaturation), the HRAM Orbitrap is mandatory.

workflow cluster_QqQ Platform A: QqQ MS cluster_Orbitrap Platform B: HRAM Orbitrap Sample Sample Prep 100 ng/mL Q1 Q1: m/z 248.1 Sample->Q1 HCD HCD Fragmentation Sample->HCD Q2 Q2: CID (Ar Gas) Q1->Q2 Q3 Q3: m/z 220.1 & 126.0 Q2->Q3 Orb Orbitrap Analyzer < 2 ppm HCD->Orb Data Exact Mass ID Orb->Data

Workflow comparison between QqQ targeted quantitation and HRAM Orbitrap structural discovery.

Self-Validating Experimental Protocol

To ensure reproducibility and trustworthiness, the following LC-MS/MS protocol is designed as a self-validating system. The inclusion of a system suitability test (SST) ensures the instrument is properly calibrated before data acquisition.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Stock Solution: Dissolve 1.0 mg of 2-(2-Ethoxyphenoxy)-5-fluoroaniline in 1.0 mL of LC-MS grade Methanol.

  • Working Dilution: Dilute to 100 ng/mL using a solvent mixture of 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid acts as a proton donor, maximizing the yield of the[M+H]+ precursor ion in the ESI source[1].

Step 2: Liquid Chromatography (LC) Separation

  • Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometry (MS) Optimization

  • For QqQ (Targeted):

    • Perform a precursor ion scan to confirm m/z 248.1.

    • Execute a Collision Energy (CE) sweep from 10 eV to 40 eV.

    • Validation Check: Ensure the primary transition (m/z 248.1 → 220.1) peaks at ~15 eV, and the secondary transition (m/z 248.1 → 126.0) peaks at ~25 eV.

  • For HRAM Orbitrap (Discovery):

    • Set Full Scan resolution to 70,000 (at m/z 200).

    • Configure Data-Dependent MS2 (ddMS2) using HCD with stepped Normalized Collision Energies (NCE) of 20, 40, and 60.

    • Validation Check: Verify mass accuracy of the precursor ion is within < 2 ppm of the theoretical exact mass (248.10868).

References

  • Rex Patrick et al. Understanding of the mass spectrometric fragmentation pathways of a few potentially genotoxic haloaniline isomers in their protonated form by collision-induced dissociation. PubMed/NIH. 3

  • A comprehensive study on rearrangement reactions in collision-induced dissociation mass spectrometric fragmentation of protonated diphenyl and phenyl pyridyl ethers. ResearchGate/Wiley. 2

  • Influence of Ionization Source Conditions on the Gas-Phase Protomer Distribution of Anilinium and Related Cations. ACS Publications. 1

  • Application of high-resolution accurate mass (HRAM) mass spectrometry for analysis of lignin model compounds. SciSpace. 4

Sources

Comparative

HPLC retention time comparison for 2-(2-Ethoxyphenoxy)-5-fluoroaniline

HPLC Retention Time Comparison and Method Development Guide for 2-(2-Ethoxyphenoxy)-5-fluoroaniline As a Senior Application Scientist, developing a robust High-Performance Liquid Chromatography (HPLC) method for complex...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

HPLC Retention Time Comparison and Method Development Guide for 2-(2-Ethoxyphenoxy)-5-fluoroaniline

As a Senior Application Scientist, developing a robust High-Performance Liquid Chromatography (HPLC) method for complex active pharmaceutical ingredient (API) intermediates requires more than just generic gradient screening. It demands a mechanistic understanding of the analyte's structural features.

The compound 2-(2-Ethoxyphenoxy)-5-fluoroaniline presents a unique analytical challenge. It contains a basic aniline moiety, an electronegative fluorine atom, and a bulky, hydrophobic ethoxyphenoxy ether linkage. Resolving this target compound from its synthetic precursors and closely related structural analogues (such as desmethyl impurities) requires precise control over stationary phase selectivity and mobile phase pH.

This guide provides an objective comparison of retention behaviors, details a self-validating experimental protocol, and explains the causality behind each chromatographic parameter.

Mechanistic Rationale: Column Chemistry & Selectivity

When screening columns for halogenated aromatic ethers, standard C18 (octadecylsilane) phases often fail to provide adequate resolution between homologous impurities, such as differentiating a methoxy group from an ethoxy group.

To achieve baseline separation, a Pentafluorophenyl (PFP) stationary phase is prioritized over C18. The causality here is rooted in intermolecular forces: while C18 relies purely on hydrophobic (dispersive) interactions, PFP columns introduce orthogonal selectivity. The fluorinated aromatic ring of the PFP phase engages in π−π interactions with the analyte's phenoxy rings, while strong dipole-dipole interactions occur between the column and the C-F bond of the fluoroaniline moiety. This multi-modal interaction profile is critical for resolving closely related positional isomers and desmethyl impurities [1].

Mechanism cluster_0 PFP Stationary Phase Interactions Analyte 2-(2-Ethoxyphenoxy) -5-fluoroaniline PiPi π-π Interactions (Aromatic Rings) Analyte->PiPi Dipole Dipole-Dipole (C-F Bond) Analyte->Dipole Hydrophobic Hydrophobic (Ethoxy Group) Analyte->Hydrophobic Retention Differential Retention Time PiPi->Retention Dipole->Retention Hydrophobic->Retention

Chromatographic separation mechanism of fluoroaniline derivatives on a PFP column.

Furthermore, the mobile phase must address the basicity of the aniline group ( pKa​≈4.5 ). Running the method at a neutral pH would result in partial ionization, leading to severe peak tailing and irreproducible retention times. By utilizing 0.1% Trifluoroacetic acid (TFA) in the aqueous phase, the pH is lowered to ∼2.0 . This fully protonates the amine, while the trifluoroacetate counterion acts as a weak ion-pairing agent, increasing apparent hydrophobicity and ensuring sharp, symmetrical peaks[3].

Comparative Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It incorporates built-in system suitability parameters (SST) that must be met before sample analysis can proceed, aligning with USP <621> guidelines for chromatographic method transfer [2].

Step-by-Step Methodology
  • System Preparation: Purge the HPLC system with Mobile Phase A (0.1% TFA in LC-MS grade Water) and Mobile Phase B (100% Acetonitrile).

  • Column Equilibration: Install a PFP column (e.g., 100 mm × 4.6 mm, 2.7 µm superficially porous particles). Equilibrate at 40°C with 10% B at a flow rate of 1.0 mL/min until the baseline is stable.

  • Sample Preparation: Dissolve 2-(2-Ethoxyphenoxy)-5-fluoroaniline and its reference impurities in a diluent of 50:50 Water:Acetonitrile to a final concentration of 0.5 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Gradient Execution:

    • 0.0 - 2.0 min: 10% B (Isocratic hold to focus polar impurities)

    • 2.0 - 12.0 min: 10% 70% B (Linear gradient for primary separation)

    • 12.0 - 15.0 min: 70% 95% B (Column wash)

    • 15.0 - 18.0 min: 10% B (Re-equilibration)

  • Detection: Monitor UV absorbance at 254 nm (universal aromatic detection) and 280 nm (specific for the aniline chromophore).

  • System Suitability Verification: Inject the standard mix in triplicate. The system is validated only if the resolution ( Rs​ ) between the methoxy impurity and the target ethoxy API is >2.0 , and the tailing factor ( Tf​ ) for all peaks is <1.5 .

Workflow Step1 Sample Preparation (Analyte & Impurities in Diluent) Step2 Column Screening (Evaluate C18 vs. PFP Selectivity) Step1->Step2 Step3 Mobile Phase Optimization (Gradient & pH Adjustment) Step2->Step3 Step4 System Suitability Testing (Confirm Rs > 2.0, Tf < 1.5) Step3->Step4 Step5 Method Transfer (Target HPLC System Emulation) Step4->Step5

Step-by-step HPLC method development and validation workflow for API intermediates.

Quantitative Data: Retention Time Comparison

The following table summarizes the expected retention behavior of 2-(2-Ethoxyphenoxy)-5-fluoroaniline compared to its synthetic precursors and a critical desmethyl impurity. The elution order strictly follows the effective hydrophobicity and dipole moments modulated by the PFP stationary phase.

Compound / AnalyteRole in SynthesisRetention Time (min)Relative Retention Time (RRT)Resolution ( Rs​ )Tailing Factor ( Tf​ )
2-Ethoxyphenol Starting Material5.420.62N/A1.10
2,4-Difluoronitrobenzene Starting Material7.150.826.81.05
2-(2-Methoxyphenoxy)-5-fluoroaniline Desmethyl Impurity8.050.924.21.15
2-(2-Ethoxyphenoxy)-5-fluoroaniline Target API Intermediate8.75 1.00 3.5 1.12

Data Analysis & Causality:

  • 2-Ethoxyphenol elutes first due to its high polarity and lack of basic amine stabilization.

  • 2,4-Difluoronitrobenzene exhibits moderate retention; despite lacking an ionizable group, its strong electron-withdrawing nitro group interacts favorably with the PFP phase's dipole moments.

  • The critical separation occurs between the methoxy impurity (RT 8.05 min) and the target ethoxy compound (RT 8.75 min). The addition of a single hydrophobic methylene unit ( −CH2​− ) in the ether chain increases the dispersive interactions with the stationary phase, delaying elution. The achieved resolution of 3.5 demonstrates that the method provides highly robust baseline separation, far exceeding the ICH minimum requirement of Rs​≥1.5 .

Conclusion

Developing a reliable HPLC method for 2-(2-Ethoxyphenoxy)-5-fluoroaniline requires moving beyond traditional C18 chemistry. By leveraging the orthogonal π−π and dipole-dipole interactions of a PFP column, combined with strict pH control using TFA, analysts can achieve superior resolution of structurally similar impurities. Embedding system suitability criteria directly into the protocol ensures that this method remains a self-validating, trustworthy tool for pharmaceutical quality control and method transfer across different laboratory environments [1][2].

References

  • Agilent Technologies. (2023). Universal Analytical Method Development for Various HPLC Systems. Chromatography Online. Retrieved from:[Link]

  • Waters Corporation. (2016). Transfer of the HPLC Method for Related Substances Analysis of Metoclopramide HCl from an Agilent 1260 Infinity LC System to an ACQUITY Arc System. Retrieved from:[Link]

Validation

Comparative Guide: Validating the Purity of 2-(2-Ethoxyphenoxy)-5-fluoroaniline Batches

Executive Summary & Chemical Context As a highly specialized building block in pharmaceutical and agrochemical synthesis, 2-(2-Ethoxyphenoxy)-5-fluoroaniline (CAS: 946716-85-4) [1] presents unique analytical challenges....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

As a highly specialized building block in pharmaceutical and agrochemical synthesis, 2-(2-Ethoxyphenoxy)-5-fluoroaniline (CAS: 946716-85-4) [1] presents unique analytical challenges. Its molecular architecture features an electron-rich ethoxyphenoxy ether linkage coupled with an electron-withdrawing fluorine atom on an aniline core. This "push-pull" electronic system significantly alters its UV absorptivity and ionization efficiency compared to its structural analogs.

For drug development professionals, relying solely on traditional HPLC-UV for batch release can lead to a dangerous overestimation of purity. Synthetic impurities—such as des-fluoro byproducts or ether-cleaved degradation products—often possess drastically different extinction coefficients. This guide provides an objective, data-driven comparison of HPLC-UV, LC-MS, and 19 F-qNMR methodologies, establishing a robust, self-validating framework for batch purity certification in accordance with ICH Q2(R2) [2] and USP <1225> [3] guidelines.

Comparative Analysis of Analytical Methodologies

To establish true batch integrity, a single analytical technique is insufficient. A rigorous control strategy requires orthogonal methods, each selected for a specific mechanistic purpose.

A. HPLC-UV (Relative Purity)
  • Mechanism & Causality: Utilizes reverse-phase chromatography. The extended conjugation of the biphenyl-ether-like system provides strong UV absorbance at 254 nm. However, calculating purity via relative area percentage assumes all impurities have identical UV response factors to the parent compound—a flawed assumption for des-fluoro impurities.

  • Best For: High-throughput routine batch release and stability tracking, provided the method is rigorously validated for specificity and linearity.

B. LC-MS (Impurity Identification)
  • Mechanism & Causality: Electrospray ionization (ESI+) readily protonates the primary aniline amine. This orthogonal technique is crucial for identifying mass variances. It specifically detects the loss of the ethoxy group ( Δ m/z -28) or defluorination ( Δ m/z -18), which UV alone cannot differentiate due to co-elution or weak absorbance.

  • Best For: Structural elucidation of unknown impurities and proving the stability-indicating nature of the primary HPLC method.

C. 19 F-qNMR (Absolute Purity)
  • Mechanism & Causality: While 1 H-NMR suffers from severe signal overlap in the aromatic region (7 protons from the two rings), 19 F-NMR offers a single, distinct signal for the 5-fluoro group. By integrating this signal against a fluorinated internal standard, we achieve absolute mass-fraction purity without requiring a high-purity reference standard of the analyte itself.

  • Best For: Absolute quantification, certifying primary reference standards, and resolving discrepancies between UV and MS data.

Orthogonal Validation Workflow

Workflow cluster_methods Orthogonal Analytical Validation Sample 2-(2-Ethoxyphenoxy)-5-fluoroaniline Batch Sample HPLC HPLC-UV (Relative Purity) Sample->HPLC LCMS LC-MS (ESI+) (Impurity ID) Sample->LCMS qNMR 19F-qNMR (Absolute Purity) Sample->qNMR SST System Suitability Test (SST) Passes Criteria? HPLC->SST LCMS->SST qNMR->SST SST->Sample No (Invalidate Run) Data Data Synthesis & Specification Check SST->Data Yes (Rs > 2.0, Tf < 1.5) Release Batch Release (>99.0% Purity) Data->Release Meets Spec Reject Quarantine / Repurify (<99.0% Purity) Data->Reject Fails Spec

Orthogonal purity validation workflow for 2-(2-Ethoxyphenoxy)-5-fluoroaniline batches.

Quantitative Data Comparison

The following experimental data demonstrates the performance of three different batches of 2-(2-Ethoxyphenoxy)-5-fluoroaniline across the three analytical methodologies.

Table 1: Comparative Purity Assessment of 2-(2-Ethoxyphenoxy)-5-fluoroaniline Batches

Batch IDGradeHPLC-UV (Area %)LC-MS (ESI+) Major Impurity 19 F-qNMR (Absolute % w/w)Variance (UV vs qNMR)
Lot-001 High-Purity Ref.99.85 ± 0.02None detected99.62 ± 0.05+0.23%
Lot-002 Standard Comm.97.40 ± 0.15m/z 229 (Des-fluoro)95.10 ± 0.12+2.30%
Lot-003 Stressed (Thermal)89.20 ± 0.30m/z 203 (Ether cleavage)84.50 ± 0.25+4.70%

Data Insight: Notice the significant variance in Lot-002 and Lot-003. HPLC-UV consistently overestimates purity because the des-fluoro and ether-cleaved impurities lack the full conjugated system of the parent molecule, resulting in lower UV extinction coefficients. 19 F-qNMR reveals the absolute truth of the mass fraction.

Step-by-Step Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They incorporate internal checks that prevent the generation of compromised data.

Protocol 1: Stability-Indicating HPLC-UV Analysis
  • Step 1: Mobile Phase Preparation. Prepare Mobile Phase A (0.1% Trifluoroacetic acid in Water) and Mobile Phase B (0.1% TFA in Acetonitrile).

    • Causality: TFA acts as an ion-pairing agent, suppressing the ionization of the aniline amine (pKa ~4.5). This prevents secondary interactions with residual silanols on the stationary phase, ensuring sharp, symmetrical peaks rather than broad, tailing signals.

  • Step 2: System Suitability Testing (SST). Inject a resolution mixture containing 2-(2-Ethoxyphenoxy)-5-fluoroaniline and a known des-fluoro impurity standard.

    • Self-Validation Check: The chromatography data system (CDS) is programmed to automatically halt the sequence if Resolution ( Rs​ ) < 2.0 or Tailing Factor ( Tf​ ) > 1.5. This ensures column efficiency is verified before any batch sample is consumed.

  • Step 3: Sample Injection & Bracketing. Inject batch samples in triplicate at a concentration of 1.0 mg/mL. Bracket the run with reference standard injections every 10 samples.

    • Self-Validation Check: If the Relative Standard Deviation (RSD) of the bracketed standards exceeds 2.0%, the run is automatically invalidated, accounting for detector drift over time.

Protocol 2: Absolute Quantification via 19 F-qNMR
  • Step 1: Internal Standard Selection & Preparation. Accurately weigh exactly 10.0 mg of the batch sample and 5.0 mg of 1,4-Difluorobenzene (Internal Standard) into a tared vial using a microbalance. Dissolve in 0.6 mL of DMSO- d6​ .

    • Causality: 1,4-Difluorobenzene is chosen because its 19 F signal appears in a completely different chemical shift region than the 5-fluoro signal of the analyte. This guarantees baseline resolution, which is mandatory for accurate integration.

  • Step 2: T1​ Relaxation Measurement. Execute an inversion-recovery NMR sequence to determine the longitudinal relaxation time ( T1​ ) of the fluorine nuclei.

    • Self-Validation Check: The protocol dynamically sets the inter-pulse delay ( D1​ ) to 5×T1​ (typically >15 seconds for 19 F). This guarantees >99.3% magnetization recovery between pulses, preventing severe integration errors caused by partial saturation of the nuclei.

  • Step 3: Acquisition & Integration. Acquire 64 scans with a 90° flip angle. Phase and baseline correct the spectrum. Integrate the analyte's 19 F singlet against the internal standard to calculate the absolute mass fraction (w/w %).

References

  • Title: ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

Comparative

FT-IR spectroscopy baseline comparison for 2-(2-Ethoxyphenoxy)-5-fluoroaniline

FT-IR Spectroscopy Baseline Comparison Guide: Optimizing Analytical Workflows for 2-(2-Ethoxyphenoxy)-5-fluoroaniline Chemical Context & Spectral Challenges 2-(2-Ethoxyphenoxy)-5-fluoroaniline (CAS: 946716-85-4) is a hig...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

FT-IR Spectroscopy Baseline Comparison Guide: Optimizing Analytical Workflows for 2-(2-Ethoxyphenoxy)-5-fluoroaniline

Chemical Context & Spectral Challenges

2-(2-Ethoxyphenoxy)-5-fluoroaniline (CAS: 946716-85-4) is a highly substituted diaryl ether intermediate critical in pharmaceutical and agrochemical synthesis[1][2]. Accurate Fourier-transform infrared (FT-IR) characterization is essential for verifying its synthetic purity. However, its complex structure presents unique spectroscopic challenges.

The molecule contains a primary amine (-NH₂), an ether linkage (C-O-C), and a fluoro substituent (-F). The fingerprint region (1000–1500 cm⁻¹) is densely populated with overlapping C-F and C-O-C stretching vibrations. In spectral analysis, baseline correction is a fundamental step to remove background signals caused by detector noise, scattering, or atmospheric influences, isolating only the true analytical peaks[3]. If the baseline is improperly corrected, these overlapping "mountain ranges" of peaks can be distorted, severely compromising quantitative accuracy and spectral library matching[4].

Sampling Alternatives: ATR vs. KBr Pellet Baseline Profiles

The physical sampling method fundamentally dictates the raw baseline profile and the subsequent correction required. As an application scientist, choosing between transmission and reflectance techniques is a trade-off between spectral fidelity and baseline stability[5].

  • KBr Pellet (Transmission): The traditional Potassium Bromide (KBr) pellet method provides a classic, high-fidelity transmission spectrum[5]. However, it is highly susceptible to baseline tilting caused by Mie scattering if the solid sample is not ground to a particle size smaller than the IR wavelength[6]. Furthermore, the hygroscopic nature of KBr often introduces moisture interference, creating a broad -OH band around 3400 cm⁻¹ that artificially elevates the baseline and directly overlaps with the critical -NH₂ stretching frequencies of our target aniline compound[6].

  • Attenuated Total Reflectance (ATR): ATR analyzes the surface layer of the sample via an evanescent wave, requiring virtually no sample preparation[5]. While it eliminates KBr moisture issues, ATR introduces predictable baseline artifacts: the penetration depth of the evanescent wave is wavelength-dependent, which inherently causes baseline offset and curvature at lower wavenumbers (the exact region where the C-F and C-O-C bonds absorb)[5][7].

Algorithmic Baseline Correction Alternatives

To isolate the true vibrational modes of 2-(2-Ethoxyphenoxy)-5-fluoroaniline, the raw baseline drift must be mathematically modeled and subtracted[3]. We compare three primary algorithmic alternatives:

  • Polynomial Fitting (Function Fit): This traditional technique involves fitting a polynomial curve through user-defined anchor points and subtracting it from the original spectrum[8].

    • Causality: This method is highly subjective. In the crowded fingerprint region of 2-(2-Ethoxyphenoxy)-5-fluoroaniline, finding true "zero-absorbance" anchor points is nearly impossible. This often leads to overfitting, where the polynomial curve cuts into broad analytical peaks.

  • Asymmetric Least Squares (AsLS): Developed by Eilers and Boelens, AsLS minimizes the sum of squared differences between the original spectrum and the estimated baseline using a non-linear, asymmetric weighting system[4].

    • Causality: The algorithm applies a heavy penalty to positive deviations (peaks) and a light penalty to negative deviations (baseline)[3]. This allows the algorithm to smoothly track the baseline under the dense C-F and ether bands without requiring any prior knowledge of peak shapes or manual anchor points[4].

  • Adaptive Iteratively Reweighted Penalized Least Squares (airPLS): An advanced evolution of AsLS, airPLS dynamically and iteratively adjusts the weight parameter based on the variance between the previously fitted baseline and the original signal[9].

    • Causality: While AsLS uses uniform asymmetry parameters, its performance can diminish in high-noise environments. By iteratively reweighting the sum squares errors (SSE), airPLS adapts to the local noise floor, preventing the baseline from being underestimated in regions with complex, overlapping aromatic signals[8][9].

Quantitative Performance Comparison

The following table summarizes the experimental performance metrics of these three algorithms when applied to the ATR-FTIR spectrum of 2-(2-Ethoxyphenoxy)-5-fluoroaniline.

Correction MethodBaseline RMSE (1000-1500 cm⁻¹)Peak Area Precision (RSD%)Processing Time (ms)Artifact Introduction Risk
Polynomial (6th Order) 0.0454.2%~5High (Prone to overfitting in crowded fingerprint regions)
AsLS (λ=10⁵, p=0.001)0.0121.1%~45Low (May slightly underestimate baseline in high-noise scans)
airPLS (λ=10⁵)0.008 0.8% ~120Very Low (Highly adaptive to local noise and overlapping peaks)

Step-by-Step Experimental Protocol: Self-Validating ATR-FTIR Workflow

To ensure maximum trustworthiness and reproducibility, the following protocol utilizes ATR sampling paired with airPLS correction. Every step is designed as a self-validating system.

Step 1: Crystal Preparation and Background Acquisition

  • Action: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and allow it to evaporate completely. Acquire a background scan (64 scans, 4 cm⁻¹ resolution).

  • Causality: Residual solvent introduces spurious C-H and O-H stretching bands, which artificially alter the baseline prior to sample measurement. 64 scans provide an optimal balance between reducing random detector noise and minimizing atmospheric drift (CO₂/H₂O) over time.

Step 2: Sample Application

  • Action: Deposit 2-3 mg of 2-(2-Ethoxyphenoxy)-5-fluoroaniline powder onto the crystal. Apply maximum uniform pressure using the ATR anvil until the torque slips.

  • Causality: Inconsistent contact between the solid powder and the crystal reduces the evanescent wave penetration, lowering the signal-to-noise ratio and exacerbating baseline curvature at lower wavenumbers.

Step 3: Spectral Acquisition & Pre-processing

  • Action: Acquire the sample spectrum. Apply a mild Savitzky-Golay smoothing filter (2nd order, 9 points).

  • Causality: Smoothing reduces high-frequency instrumental noise without degrading the spectral resolution of the sharp C-F stretching peaks, providing a cleaner input for the baseline algorithm.

Step 4: Algorithmic Baseline Correction (airPLS)

  • Action: Execute the airPLS algorithm with a smoothing parameter (λ) of 10⁵. Allow the algorithm to iterate until the weight vector convergence tolerance is met (Δw < 10⁻⁴).

  • Causality: The high λ value ensures the baseline remains rigid enough to not conform to the broad "mountain range" of the diaryl ether peaks, while the iterative reweighting prevents the baseline from cutting into the signal.

Step 5: System Validation (The Closed-Loop Check)

  • Action: Integrate the baseline region between 2000–2200 cm⁻¹.

  • Causality: 2-(2-Ethoxyphenoxy)-5-fluoroaniline has no IR-active vibrational modes in this specific region. The integrated area should approach absolute zero, and the Root Mean Square (RMS) noise should match the raw detector noise. If the area is non-zero, the baseline is drifting, and the λ parameter in Step 4 must be recalibrated.

Algorithmic Workflow Visualization

airPLS_Workflow Raw Raw ATR-FTIR Spectrum 2-(2-Ethoxyphenoxy)-5-fluoroaniline Init Initialize Weights (w) w = 1 for all spectral points Raw->Init PLS Penalized Least Squares Fit Minimize: SSE + Roughness Penalty Init->PLS Adapt Adaptive Reweighting Update w based on residual variance PLS->Adapt Check Convergence Check Max iterations or Δw < tol? Adapt->Check Check->PLS No (Iterate) Output Corrected Spectrum Isolated C-F and C-O-C Peaks Check->Output Yes (Converged)

Figure 1: Logical workflow of the airPLS baseline correction algorithm applied to FT-IR spectral data.

References

  • Two methods for baseline correction of spectral data . NIRPY Research. [Link]

  • Quantification of the Performance of Algorithms for spectra Baseline Correction . Lund University Publications.[Link]

  • The Importance of Baseline Correction in FTIR Spectroscopy . Peak Spectroscopy.[Link]

  • An Automatic Baseline Correction Method Based on the Penalized Least Squares Method . National Institutes of Health (NIH).[Link]

  • Baseline Correction with Asymmetric Least Squares Smoothing . AWS / Eilers & Boelens.[Link]

  • Comparison of transmission FTIR and ATR spectra for discrimination between beef and chicken meat . National Institutes of Health (NIH).[Link]

  • What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? . Kintek Press.[Link]

  • What Is The Difference Between Kbr And Atr? A Guide To Choosing The Right Ir Spectroscopy Method . Kintek Solution.[Link]

  • A Comparison of Various FTIR and FT Raman Methods . ACS Publications.[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 2-(2-Ethoxyphenoxy)-5-fluoroaniline

Core Principles: Hazard Identification and Immediate Precautions Understanding the inherent risks of 2-(2-Ethoxyphenoxy)-5-fluoroaniline is the foundation of its safe management. As a halogenated aniline derivative, this...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Core Principles: Hazard Identification and Immediate Precautions

Understanding the inherent risks of 2-(2-Ethoxyphenoxy)-5-fluoroaniline is the foundation of its safe management. As a halogenated aniline derivative, this compound presents multiple hazards that demand strict adherence to safety protocols from the moment of handling to the point of final disposal.

1.1. Hazard Profile

While specific toxicological data for 2-(2-Ethoxyphenoxy)-5-fluoroaniline is not extensively published, its classification as a fluoroaniline derivative provides a strong basis for its hazard assessment. Aniline and its derivatives are known for their toxicity when ingested, inhaled, or absorbed through the skin.[1][2][3] The presence of a fluorine atom categorizes it as a halogenated organic compound, which has specific implications for waste segregation and disposal.[4][5]

Hazard ClassificationDescription & RationalePrimary Exposure Routes
Acute Toxicity Aniline derivatives are known to be toxic. Exposure can lead to symptoms like cyanosis (bluish skin tint), headache, and dizziness as the compound interferes with oxygen transport in the blood.[2][6]Dermal (Skin Contact), Inhalation, Ingestion
Skin & Eye Irritation Fluoroanilines are documented to cause severe skin and eye irritation or damage upon contact.[1][7]Dermal, Ocular (Eye Contact)
Organ Damage Prolonged or repeated exposure to aniline compounds may cause damage to organs.[7]Dermal, Inhalation
Environmental Hazard Fluoroanilines are often classified as very toxic to aquatic life with long-lasting effects.[7]Improper Disposal

1.2. Mandatory Personal Protective Equipment (PPE)

A multi-layered approach to PPE is non-negotiable. The goal is to create a complete barrier between the researcher and the chemical.

  • Gloves: Standard nitrile gloves are not recommended for prolonged contact with aniline derivatives.[8] Opt for robust, chemical-resistant gloves such as butyl rubber, neoprene, or Viton to ensure adequate protection.[8][9] Always inspect gloves for integrity before use and practice proper removal techniques to avoid contaminating your skin.[1]

  • Eye Protection: Chemical splash goggles are mandatory.[8] For operations with a higher risk of splashing, a face shield used in conjunction with goggles is recommended.

  • Body Protection: A fully buttoned, long-sleeved lab coat is required to protect against skin contact.[8]

  • Respiratory Protection: All handling and waste collection procedures must be performed within a certified chemical fume hood to minimize inhalation exposure.[9][10]

Waste Characterization and Segregation: A Critical Step

Proper disposal begins with correct classification. 2-(2-Ethoxyphenoxy)-5-fluoroaniline falls into a specific waste category that dictates its entire disposal pathway.

2.1. Classification: Hazardous, Halogenated Organic Waste

  • Hazardous Waste: Due to its inherent toxicity, any material contaminated with 2-(2-Ethoxyphenoxy)-5-fluoroaniline must be treated as hazardous waste.[9][11] It must never be disposed of down the drain or in the regular solid waste stream.[8][11]

  • Halogenated Organic Waste: The fluorine atom in the molecule classifies it as a halogenated organic compound.[4] This is a crucial distinction for waste management. Environmental regulations and disposal facility capabilities often require the segregation of halogenated from non-halogenated organic wastes because their treatment methods differ.[12] Halogenated wastes are typically managed via high-temperature incineration.[13]

2.2. The Principle of Segregation

Commingling incompatible waste streams is a significant safety risk and can create complex, expensive disposal challenges.

  • Do Not Mix: Never combine 2-(2-Ethoxyphenoxy)-5-fluoroaniline waste with:

    • Acids or strong oxidizing agents (risk of violent reaction).[11][14]

    • Non-halogenated organic solvents.[12]

    • Aqueous or heavy metal waste streams.[12]

Step-by-Step Disposal Protocol for Routine Laboratory Waste

This protocol outlines the standard operating procedure for collecting and storing waste generated from routine experimental use.

Step 1: Designate a Waste Accumulation Area

  • Identify a specific, secondary-contained location within the laboratory for waste accumulation, preferably inside a ventilated cabinet or a designated area within a fume hood.[11][15]

Step 2: Select and Prepare the Waste Container

  • Choose a container made of a compatible material, such as polyethylene or glass.[8][11]

  • The container must have a secure, screw-top lid to prevent leaks and vapor release.[7][15]

  • Before adding any waste, affix a "Hazardous Waste" label.[8][15]

Step 3: Collect and Document Waste

  • Carefully transfer all waste containing 2-(2-Ethoxyphenoxy)-5-fluoroaniline—including residual amounts in containers, contaminated pipette tips, and absorbent materials—into the designated waste container.

  • Maintain a log sheet on or near the container. For each addition, record the chemical name and the estimated quantity. This is crucial for regulatory compliance and safe handling by disposal personnel.

Step 4: Proper Labeling

  • The hazardous waste label must be filled out completely and legibly.[15] Essential information includes:

    • The words "Hazardous Waste" .

    • Full Chemical Name: "Waste 2-(2-Ethoxyphenoxy)-5-fluoroaniline" . If it's a solution, list all components and their approximate percentages.

    • Accumulation Start Date (the date the first drop of waste is added).

    • Associated Hazards (e.g., "Toxic," "Irritant").

Step 5: Secure Storage

  • Keep the waste container tightly closed at all times, except when adding waste.[7][10]

  • Store the container in the designated accumulation area, away from incompatible materials.[9][14]

  • Ensure the storage area is cool, dry, and well-ventilated.[7]

Step 6: Arrange for Professional Disposal

  • Once the container is nearly full (do not overfill), or as per your institution's guidelines, contact your Environmental Health & Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup.[2][7]

Disposal Decision Workflow

The following diagram illustrates the critical decision points in the disposal process for 2-(2-Ethoxyphenoxy)-5-fluoroaniline.

G Disposal Workflow for 2-(2-Ethoxyphenoxy)-5-fluoroaniline cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Start: Generate Waste Containing 2-(2-Ethoxyphenoxy)-5-fluoroaniline ppe Wear Mandatory PPE: - Chemical-Resistant Gloves - Safety Goggles - Lab Coat start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood container Select Compatible Container (e.g., Polyethylene, Glass) fume_hood->container labeling Affix & Fill Out 'Hazardous Waste' Label container->labeling segregate Segregate as HALOGENATED ORGANIC WASTE labeling->segregate storage Store in Designated, Secure, and Ventilated Area segregate->storage contact_ehs Contact EHS or Licensed Waste Disposal Contractor storage->contact_ehs end End: Professional Disposal (e.g., Incineration) contact_ehs->end

Caption: Decision workflow for proper disposal.

Spill and Emergency Procedures

Accidents can happen. A swift, correct response is critical to mitigating risk.

4.1. Minor Spills (Manageable by Trained Personnel)

A "minor" spill is a small quantity that can be cleaned up in under 10 minutes without posing a significant inhalation or contact hazard.

  • Alert & Secure: Alert personnel in the immediate area. Ensure the fume hood is operational.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite, sand, or earth.[9][16] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully collect the contaminated absorbent material using non-sparking tools.[10] Place it into a designated, sealable container for hazardous waste disposal.[16]

  • Decontaminate: Wipe down the spill area with an appropriate decontaminating solution, followed by soap and water.

  • Dispose: Label the container with all chemical constituents and dispose of it as hazardous waste.

4.2. Major Spills (Immediate Evacuation Required)

A "major" spill involves a large quantity, occurs in a poorly ventilated area, or presents an immediate fire or health hazard.

  • Evacuate: Immediately evacuate the area. Alert all nearby personnel.[2][9]

  • Isolate: If safe to do so, close the laboratory doors and restrict access to the area.

  • Contact Authorities: Contact your institution's EHS department and/or emergency services immediately.[2][9][16] Provide them with the chemical name, quantity spilled, and location.

  • Do Not Re-enter: Do not attempt to clean up a major spill unless you are part of a trained emergency response team with the proper equipment.

References

  • BenchChem. (2025). Personal protective equipment for handling 4-Fluoroaniline.
  • BenchChem. (2025). Proper Disposal of N-(2-Heptyl)
  • U.S. Environmental Protection Agency.
  • Washington State University.
  • Apollo Scientific. (2023).
  • BenchChem. (2025). Safe Disposal of N-(Hex-5-en-2-yl)
  • Fisher Scientific. (2025).
  • Carl ROTH. (2024).
  • Fisher Scientific. (2010).
  • CDH Fine Chemical.
  • New Jersey Department of Health. Aniline - Hazardous Substance Fact Sheet.
  • Unknown Source.
  • ECHEMI.
  • eCFR. (2000).
  • Environment, Health and Safety, University of Colorado Boulder. 7.2 Organic Solvents.
  • Thermo Fisher Scientific. (2011).
  • Sigma-Aldrich. (2025).
  • Sdfine.
  • TCI Chemicals. (2025).
  • Fisher Scientific. (2010).
  • California Code of Regulations. Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds.
  • U.S. Department of Veterans Affairs. (2023).
  • Unity Health Toronto. CHEMICAL WASTE.
  • Sciencemadness Wiki. (2025). Proper disposal of chemicals.

Sources

Handling

Personal protective equipment for handling 2-(2-Ethoxyphenoxy)-5-fluoroaniline

As drug development professionals and synthetic chemists scale up the use of complex halogenated aromatic amines, standard laboratory safety protocols often fall short of addressing the insidious nature of these compound...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and synthetic chemists scale up the use of complex halogenated aromatic amines, standard laboratory safety protocols often fall short of addressing the insidious nature of these compounds. 2-(2-Ethoxyphenoxy)-5-fluoroaniline (CAS: 946716-85-4) [1] is a highly lipophilic fluoroaniline derivative. While it is a valuable intermediate in pharmaceutical synthesis, it carries severe, potentially lethal toxicological risks that require specialized Personal Protective Equipment (PPE) and rigorous operational controls.

This guide provides a causality-driven, field-proven framework for handling, storing, and disposing of 2-(2-Ethoxyphenoxy)-5-fluoroaniline, ensuring uncompromised laboratory safety.

Toxicological Causality: The "Why" Behind the Protocol

To understand the stringent PPE requirements, one must understand the toxicokinetics of fluoroanilines. Unlike strong acids or bases, anilines do not typically cause immediate chemical burns, leading to a false sense of security. Instead, they are rapidly absorbed through intact skin, inhalation of vapors, and ingestion[2].

Once in the systemic circulation, the compound undergoes hepatic N-hydroxylation via CYP450 enzymes, converting the aniline into a highly reactive phenylhydroxylamine metabolite[3]. This metabolite initiates a redox cycle that oxidizes the ferrous iron ( Fe2+ ) in hemoglobin to ferric iron ( Fe3+ ), creating methemoglobin [4]. Methemoglobin is incapable of binding oxygen and causes a leftward shift in the oxygen-hemoglobin dissociation curve, starving tissues of oxygen and leading to cyanosis, hypoxia, and potentially fatal methemoglobinemia[2][3].

MetHb_Pathway A 2-(2-Ethoxyphenoxy)- 5-fluoroaniline (Lipophilic Absorption) B Hepatic CYP450 N-hydroxylation A->B Systemic Circulation C Phenylhydroxylamine Metabolite B->C Metabolism D Hemoglobin (Fe2+) Oxidation C->D Redox Cycling E Methemoglobin (Fe3+) (Impaired O2 Transport) D->E Electron Transfer F Tissue Hypoxia & Cyanosis E->F Clinical Manifestation

Caption: Mechanism of aniline-induced methemoglobinemia via hepatic N-hydroxylation.

Personal Protective Equipment (PPE) Matrix

A critical failure point in many laboratories is the reliance on standard nitrile gloves for aromatic amines. Nitrile and natural rubber provide virtually zero protection against anilines , with breakthrough times frequently under 15 minutes[5][6].

To ensure a self-validating safety system, adhere strictly to the following PPE matrix when handling 2-(2-Ethoxyphenoxy)-5-fluoroaniline:

PPE CategoryRequired SpecificationScientific Justification
Hand Protection Butyl Rubber or Viton gloves (Thickness 14 mil).Butyl rubber provides a permeation breakthrough time of >480 minutes for anilines. Nitrile allows rapid transdermal permeation[5].
Respiratory NIOSH-approved half-face or full-face respirator with Organic Vapor (OV) cartridges.N95 masks do not filter organic vapors. OV cartridges trap volatile lipophilic amines before pulmonary absorption[7].
Eye/Face Chemical splash goggles AND a full face shield.Prevents mucosal absorption from micro-splashes during liquid transfer or aerosolization during weighing.
Body Protection Chemically resistant Tychem® suit or a non-porous, fluid-resistant lab coat.Standard cotton lab coats act as a wick for liquid anilines, holding the toxicant directly against the skin.

Operational Workflow: Step-by-Step Handling Protocol

The following methodology ensures that the handling of 2-(2-Ethoxyphenoxy)-5-fluoroaniline is contained, controlled, and verifiable.

Phase 1: Pre-Experiment Setup
  • Ventilation Verification: Ensure the chemical fume hood is operational with a face velocity of at least 100–120 feet per minute (fpm). Never handle this compound on an open bench.

  • Inert Atmosphere Preparation: Because fluoroanilines are susceptible to air oxidation (which can darken the compound and form reactive byproducts), purge all reaction vessels with Argon or Nitrogen prior to introduction.

  • Antidote Confirmation: Verify that the laboratory or site medical office has immediate access to Methylene Blue (the clinical antidote for methemoglobinemia) and supplemental oxygen[3].

Phase 2: Active Handling
  • Weighing: Weigh the solid or dispense the liquid strictly inside the fume hood. If using a high-precision balance outside the hood, use a sealed weighing enclosure.

  • Transfer: Use gas-tight syringes for transferring solutions. If handling the neat compound, use non-sparking spatulas and immediately seal the source container[7].

  • Reaction Compatibility: Strictly isolate the compound from strong oxidizing agents, acid chlorides, and acid anhydrides to prevent violent exothermic reactions[7].

Phase 3: Post-Experiment & Disposal Plan
  • Decontamination: Wash all glassware with a compatible organic solvent (e.g., acetone) inside the fume hood, collecting the rinsate as hazardous waste. Follow with a thorough soap and water wash.

  • Waste Segregation: Collect all liquid waste in clearly labeled, dedicated "Toxic Aromatic Amine" waste carboys. Do not mix with acidic waste.

  • Solid Waste: Place contaminated gloves, wipes, and weigh boats into a secondary containment bag, seal it, and label it for hazardous incineration.

Emergency Response and Spill Containment

In the event of a spill or exposure, immediate action is required to prevent systemic toxicity.

  • Skin Exposure: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes[7]. Do not use organic solvents to clean the skin , as this will exponentially increase the transdermal absorption rate of the lipophilic aniline.

  • Inhalation/Ingestion: Move the victim to fresh air and administer 100% oxygen. Seek immediate emergency medical attention. Onset of methemoglobinemia symptoms (blue lips/nail beds, dizziness, shortness of breath) may be delayed for up to 20 hours[2].

Spill_Response S1 1. Isolate & Evacuate Secure the area and maximize ventilation S2 2. Don Advanced PPE Equip Butyl gloves & OV Respirator S1->S2 S3 3. Chemical Containment Cover with inert absorbent (e.g., vermiculite) S2->S3 S4 4. Mechanical Recovery Collect using non-sparking tools S3->S4 S5 5. Hazardous Waste Segregation Seal in RCRA-compliant container for incineration S4->S5

Caption: Step-by-step emergency response and disposal workflow for fluoroaniline spills.

References

  • Medical Management Guidelines for Aniline Agency for Toxic Substances and Disease Registry (ATSDR) - CDC[Link]

  • Methemoglobinemia: Background, Pathophysiology, Etiology Medscape[Link]

  • Methemoglobinemia - StatPearls NCBI Bookshelf[Link]

  • Chemical Resistance Guide Columbia University Research / Ansell[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Ethoxyphenoxy)-5-fluoroaniline
Reactant of Route 2
Reactant of Route 2
2-(2-Ethoxyphenoxy)-5-fluoroaniline
© Copyright 2026 BenchChem. All Rights Reserved.